(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYOHCBRLCUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182604 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-21-5 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Medicinal Chemistry and Synthetic Utility
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring two key pharmacophores: a phenylboronic acid and an N-aryl amide. The boronic acid moiety is of immense interest in drug development and organic synthesis. As a versatile functional group, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] Furthermore, the electrophilic nature of the boron atom allows for reversible covalent interactions with diols, a characteristic leveraged in the design of sensors and enzyme inhibitors.[3] The N-(2-methoxyphenyl)benzamide portion of the molecule provides a rigid, well-defined scaffold that can participate in hydrogen bonding and other non-covalent interactions, making it a valuable structural motif for probing biological targets.
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed discussion of the analytical techniques required for its thorough characterization and quality control. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible for researchers in synthetic chemistry and drug discovery.
Proposed Synthesis: Amide Bond Formation
The most direct and reliable route to the target compound is through a standard amide coupling reaction. This strategy involves the activation of the carboxylic acid group of 3-Carboxyphenylboronic acid and its subsequent reaction with the amine group of 2-Methoxyaniline. This method is preferred due to its high efficiency, mild reaction conditions, and broad functional group tolerance.
Synthetic Workflow
The coupling is facilitated by a carbodiimide activating agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is crucial for suppressing side reactions, such as the formation of an unreactive N-acylurea byproduct, and minimizing racemization if chiral centers were present.[4][5][6]
Caption: Proposed synthesis workflow via EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
3-Carboxyphenylboronic acid (1.0 eq)
-
2-Methoxyaniline (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add 2-Methoxyaniline (1.05 eq), HOBt (1.2 eq), and EDC-HCl (1.2 eq) to the solution.
-
Cool the flask in an ice bath (0 °C) and slowly add DIPEA (3.0 eq) dropwise. The base is essential to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the reaction.[7]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical and Structural Characterization
Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Molecular Structure
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄BNO₄ |
| Molecular Weight | 271.08 g/mol |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| CAS Number | Not yet assigned |
Spectroscopic and Chromatographic Data
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Resonances:
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~10.2 Singlet 1H Amide NH ~8.2 Singlet 2H Boronic acid B(OH ₂) ~8.1 Singlet 1H Ar-H (proton between boronic acid and amide) ~7.9 Doublet 1H Ar-H (ortho to amide on boronic acid ring) ~7.8 Doublet 1H Ar-H (ortho to boronic acid on boronic acid ring) ~7.5 Triplet 1H Ar-H (meta to both groups on boronic acid ring) ~7.2-7.0 Multiplet 4H Ar-H (protons on methoxyphenyl ring) | ~3.9 | Singlet | 3H | Methoxy O-CH ₃ |
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.
-
Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum.
-
Expected Resonances:
Chemical Shift (δ, ppm) Assignment ~165 Amide C =O ~150-120 Aromatic C -H and C -q ~135 Aromatic C -B (often broad or unobserved) ~115-110 Aromatic C -H (methoxyphenyl ring) | ~56 | Methoxy O-C H₃ |
-
-
¹¹B NMR Spectroscopy: This confirms the presence and electronic state of the boron atom.[7]
-
Protocol: Use the same sample. Acquire a proton-decoupled spectrum.
-
Expected Resonance: A broad singlet is expected in the range of δ 28-30 ppm , characteristic of a trigonal planar arylboronic acid.
-
3.3.2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound.
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecular ion [M+H]⁺.
-
Calculated m/z for [C₁₄H₁₅BNO₄]⁺: 272.1089
-
Observed m/z: Should be within 5 ppm of the calculated value.
-
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 (broad) O-H stretch Boronic acid ~3300 (sharp) N-H stretch Amide ~1660 C=O stretch (Amide I) Amide ~1540 N-H bend (Amide II) Amide 1380-1320 B-O stretch Boronic acid | ~1250 | C-O stretch | Aryl ether |
3.3.4. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound. Analysis of boronic acids can be challenging due to their potential for dehydration or degradation on the column.
-
Protocol: A reversed-phase method is recommended.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A pure sample should exhibit a single major peak. The retention time can be used for quality control across different batches.
Applications in Research and Development
This compound is a valuable intermediate for further chemical synthesis.
-
Suzuki-Miyaura Coupling: The boronic acid functionality can be readily coupled with a wide range of aryl or vinyl halides to construct complex biaryl structures, which are prevalent in pharmaceuticals.[1]
-
Bioisostere for Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids and can form unique interactions with biological targets.[3]
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against protein targets, particularly serine proteases, where the boron atom can form a covalent but reversible bond with a catalytic serine residue.
Safety Information
Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
References
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
-
Sperandio, O., et al. (2018). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]
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Supporting Information for an article. (n.d.). Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2539. Available at: [Link]
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PubChem. (n.d.). N-(3-Acetyl-4-methoxyphenyl)benzamide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). ResearchGate. Available at: [Link]
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N-(diisopropylphosphanyl)benzamide. (n.d.). MDPI. Available at: [Link]
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PubChem. (n.d.). N-Allylbenzamide. Retrieved from [Link]
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Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. Journal of Medicinal Chemistry. Available at: [Link]
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A solvent-free procedure for the formation of amides without exclusion of air and moisture is described. (n.d.). PubMed. Available at: [Link]
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Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2015). ResearchGate. Available at: [Link]
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Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Available at: [Link]
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Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Available at: [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. (n.d.). Semantic Scholar. Available at: [Link]
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Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PubMed. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PubMed. Available at: [Link]
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Available at: [Link]
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An In-depth Technical Guide to (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Molecule of Interest in Drug Discovery
Introduction
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that holds significant promise for researchers and scientists in the field of drug development. Its unique chemical architecture, featuring a phenylboronic acid core appended with a methoxy-substituted carbamoyl linkage, positions it as a versatile building block for creating novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, potential synthesis strategies, and foreseeable applications, offering a technical resource for professionals engaged in medicinal chemistry and pharmaceutical research. Due to the compound's novelty, this guide synthesizes data from structurally related molecules to project its chemical behavior and characteristics, providing a robust starting point for further investigation.
Molecular Structure and Key Features
The structure of this compound is characterized by three primary functional groups: the boronic acid moiety, a central phenyl ring, and a (2-methoxyphenyl)carbamoyl side chain. The boronic acid group is a known pharmacophore, capable of forming reversible covalent bonds with diols present in biological molecules like sugars and proteins. The carbamoyl linkage introduces hydrogen bonding capabilities, while the 2-methoxyphenyl group provides steric and electronic features that can be fine-tuned to modulate binding affinity and selectivity for a biological target.
Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₁₄H₁₄BNO₄ | Derived from the chemical structure. |
| Molecular Weight | 271.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Phenylboronic acids are typically white to light yellow crystalline solids.[3][5] |
| Melting Point | 180-200 °C (decomposes) | The melting point is likely to be higher than 3-methoxyphenylboronic acid (160-163 °C) due to the larger molecular size and potential for intermolecular hydrogen bonding from the carbamoyl group.[1] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol) | The boronic acid moiety confers some water solubility, while the aromatic rings decrease it. Solubility in polar organic solvents is expected to be good, similar to other boronic acids.[1][3] |
| pKa | ~8.5 | The pKa of the boronic acid group is influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the carbamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8).[4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the N-H proton of the carbamoyl group (a broad singlet), and the B(OH)₂ protons (a broad singlet that is exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carbamoyl group, and the carbon attached to the boron atom.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and B-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Purification
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-aminophenylboronic acid in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), an equimolar amount of 2-methoxyphenyl isocyanate is added dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.
Reactivity and Stability
Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[4] Therefore, this compound should be stored in a cool, dry place. The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing agents. The boronic acid moiety can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable intermediate in organic synthesis.[6]
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive candidate for various applications in drug discovery.
Caption: Potential applications of the target compound in biomedical research.
-
Enzyme Inhibition: The boronic acid can act as a transition-state analog inhibitor for certain proteases and other enzymes. The substituents on the phenyl rings can be modified to achieve high affinity and selectivity for the target enzyme's active site.
-
Sugar Sensing: The ability of boronic acids to bind with diols makes this compound a potential candidate for developing sensors for glucose and other biologically important sugars.[5]
-
Chemical Probes: The molecule can serve as a scaffold for the development of chemical probes to study biological processes. The boronic acid can be used to target specific proteins, while the rest of the molecule can be functionalized with reporter groups such as fluorophores or affinity tags.
Conclusion
This compound is a molecule with significant potential in the realm of medicinal chemistry and drug discovery. While direct experimental data is currently limited, this in-depth guide, based on the established properties of structurally related compounds, provides a solid foundation for researchers and scientists. Its unique combination of a reactive boronic acid moiety and a tunable substituted carbamoyl side chain offers a versatile platform for the design and synthesis of novel therapeutic agents and research tools. Further experimental investigation into this promising compound is warranted to fully elucidate its properties and unlock its therapeutic potential.
References
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PubChem. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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A Senior Application Scientist's Guide to Novel Synthesis Routes for Substituted Phenylboronic Acids
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Chemistry
Substituted phenylboronic acids and their ester derivatives are foundational pillars in contemporary organic synthesis, materials science, and medicinal chemistry.[1][2] Their prominence stems significantly from their critical role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[3][4][5][6] This reaction is instrumental in synthesizing biaryl motifs, which are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced functional materials.[5][7]
Beyond cross-coupling, the unique ability of boronic acids to form reversible covalent complexes with diols makes them invaluable for developing chemical sensors, particularly for carbohydrates, and for therapeutic applications.[1][8][9][10] Given their widespread importance, the development of efficient, scalable, and functional-group-tolerant methods for their synthesis is a continuous and vital area of research. This guide provides an in-depth exploration of both classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Part 1: Classical Synthesis via Organometallic Reagents
The traditional and still widely practiced approach to phenylboronic acids involves the reaction of organometallic reagents—primarily Grignard or organolithium species—with an electrophilic boron source, typically a trialkyl borate.[11]
Synthesis from Grignard Reagents
Mechanism & Rationale: This method hinges on the formation of a phenylmagnesium halide (a Grignard reagent) from an aryl halide (usually a bromide or iodide) and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final phenylboronic acid. The choice of borate ester can influence reaction rates and yields; for instance, triisopropyl borate is often favored to minimize the formation of over-addition byproducts due to its steric bulk.
The reaction is typically performed at very low temperatures (e.g., -78 °C) to control the high reactivity of the Grignard reagent and prevent side reactions, such as the addition of a second Grignard molecule to the boronate ester intermediate.[12]
Workflow for Grignard-Based Synthesis:
Caption: General workflow for phenylboronic acid synthesis via Grignard reagents.
Advantages & Limitations:
| Feature | Analysis |
|---|---|
| Advantages | Robust, well-established, and utilizes readily available starting materials.[13] It is often high-yielding for simple aryl bromides. |
| Limitations | The primary drawback is poor functional group compatibility.[7] Grignard reagents are highly basic and nucleophilic, reacting with acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic groups (e.g., esters, ketones, nitriles). This often necessitates protection/deprotection steps, reducing overall efficiency.[7] Furthermore, the reaction requires strictly anhydrous conditions. |
Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid [2]
-
Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 equiv.). Add a solution of 1-bromo-4-chlorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Once initiated, continue the dropwise addition, maintaining a gentle reflux. After addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -40 °C in a dry ice/acetone bath. Add a solution of tributyl borate (2.0 equiv.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -35 °C.
-
Hydrolysis & Workup: After stirring at -40 °C for 160 minutes, allow the reaction to warm to room temperature.[2] Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[14][15]
Synthesis from Organolithium Reagents
Mechanism & Rationale: This route is analogous to the Grignard method but employs an organolithium reagent, which is typically more reactive.[16] The organolithium species is generated either by direct lithiation of an aromatic C-H bond (if an activating group is present) or, more commonly, through a lithium-halogen exchange reaction between an aryl halide and an alkyllithium reagent like n-butyllithium or sec-butyllithium at low temperatures.[1][11] The resulting aryllithium is then quenched with a trialkyl borate.[1]
The lithium-halogen exchange is often faster and occurs at lower temperatures than Grignard formation, which can be advantageous for certain substrates. The process involves the formation of a boronate "ate" complex, which is a tetracoordinate boron intermediate.[1][17]
Advantages & Limitations:
| Feature | Analysis |
|---|---|
| Advantages | Can be faster than Grignard reactions and allows for directed ortho-metalation strategies, providing regiochemical control not achievable with other methods. |
| Limitations | Organolithium reagents are even less functional-group-tolerant than Grignard reagents.[12] They are extremely basic, pyrophoric, and moisture-sensitive, requiring stringent handling techniques (e.g., Schlenk line or glovebox).[1] |
Part 2: Modern Transition-Metal-Catalyzed Synthesis Routes
To overcome the functional group incompatibility of classical organometallic methods, transition-metal-catalyzed borylation reactions have become the state-of-the-art. These methods offer milder reaction conditions and exceptional tolerance for a wide range of functional groups.[7]
Palladium-Catalyzed Miyaura Borylation
Mechanism & Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl (pseudo)halide (Cl, Br, I, OTf) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[18][19] The catalytic cycle is a cornerstone of modern organic chemistry and generally proceeds through three key steps:[3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[4][5]
-
Transmetalation: A base (typically a weak one like potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[19] The choice of a mild base is crucial to prevent subsequent Suzuki coupling of the boronate ester product with the starting aryl halide.[18][19]
-
Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired arylboronate ester and regenerating the Pd(0) catalyst.[20]
Catalytic Cycle of Miyaura Borylation:
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Advantages & Limitations:
| Feature | Analysis |
|---|---|
| Advantages | Excellent functional group tolerance (esters, ketones, nitriles, nitro groups are well-tolerated).[19][21] Milder reaction conditions compared to organometallic routes.[21] Can be performed as a one-pot, two-step procedure combined with a subsequent Suzuki coupling.[7] |
| Limitations | Requires a pre-functionalized aryl halide starting material. Palladium catalysts and specialized ligands can be expensive. Catalyst poisoning can be an issue with certain substrates (e.g., some sulfur-containing heterocycles). |
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromoanisole [7][21]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromoanisole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), potassium acetate (KOAc) (1.5 equiv.), and PdCl₂(dppf) (3 mol %) to an oven-dried Schlenk flask.
-
Reaction Execution: Add anhydrous solvent (e.g., dioxane or DMSO). Seal the flask and heat the mixture at 80 °C for 8-16 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 4-methoxyphenylboronic acid pinacol ester, can often be used directly or purified further by silica gel chromatography or recrystallization.
Iridium-Catalyzed C-H Borylation
Mechanism & Rationale: A revolutionary advancement is the direct borylation of aromatic C-H bonds, which bypasses the need for pre-functionalized aryl halides.[22] Iridium-catalyzed C-H borylation has emerged as the premier method for this transformation.[22][23] The reaction is typically catalyzed by an iridium(I) complex, often generated in situ from precursors like [Ir(cod)OMe]₂ or [IrCl(COD)]₂, and a bidentate nitrogen ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[22][24][25]
The mechanism is believed to involve an Ir(III) tris-boryl intermediate.[24][25] The reaction proceeds with a regioselectivity primarily governed by sterics; the borylation occurs at the most accessible, least sterically hindered C-H bond.[23][26] This steric-directing nature is complementary to classical electrophilic aromatic substitution, which is governed by electronics.[23]
Advantages & Limitations:
| Feature | Analysis |
|---|---|
| Advantages | Atom economical, as it does not require a halogenated starting material.[22] Offers unique, sterically-controlled regioselectivity.[23][26] Broad substrate scope and high functional group tolerance. Can be performed at room temperature in some cases.[24] |
| Limitations | Regioselectivity can be poor for substrates with multiple, sterically similar C-H bonds. The iridium catalyst is expensive. Over-borylation (disubstitution) can be a side reaction. |
Experimental Protocol: Iridium-Catalyzed Borylation of Anisole [24]
-
Reaction Setup: In a glovebox, combine [IrCl(COD)]₂ (1.5 mol %), 2,2'-bipyridine (3.0 mol %), and B₂pin₂ (1.0 equiv.) in a reaction vessel.
-
Reaction Execution: Add anisole (used as the limiting reagent, 1.0 equiv.) and an inert solvent like octane or cyclohexane. Seal the vessel and heat to 80-100 °C for 16-24 hours.
-
Workup: Cool the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel to isolate the desired phenylboronate ester isomers. The major product will be the sterically least hindered 4-methoxyphenylboronic acid pinacol ester.
Part 3: Purification and Characterization
The purification of phenylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[27]
Purification Strategies
| Method | Description | Applicability |
| Recrystallization | A common and scalable method. Solvents like hot water, ethanol, or mixtures like ethyl acetate/hexanes are often effective.[14][15] | Best for crystalline, relatively non-polar boronic acids. |
| Acid/Base Extraction | Boronic acids are weakly acidic. They can be extracted into a basic aqueous solution (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[28] | Effective for removing non-polar impurities but may not separate closely related acidic compounds. |
| Chromatography | Silica gel chromatography can be problematic due to the acidity of silica, causing streaking or decomposition.[14][27] Neutral alumina or silica gel impregnated with boric acid can be used for boronate esters.[14][29] Reversed-phase (C18) chromatography is often more successful for polar boronic acids.[27] | Useful for small-scale purification and for separating isomers or compounds with similar polarities. |
| Derivatization | Formation of a stable, crystalline derivative, such as a diethanolamine adduct, can facilitate purification by crystallization. The pure boronic acid can be regenerated afterward.[15][27] | An excellent method for purifying "sticky" or non-crystalline boronic acids. |
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for characterizing phenylboronic acids and their esters.
-
¹H NMR: Provides information on the aromatic substitution pattern and the presence of impurities. The protons on the phenyl ring typically appear in the aromatic region (δ 7-8.5 ppm).
-
¹³C NMR: Complements the ¹H NMR data, confirming the carbon skeleton. The carbon atom attached to the boron (C-ipso) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds.[8][9][10] Phenylboronic acids (sp² hybridized boron) typically show a broad signal around δ 28-33 ppm. Upon formation of a boronate ester or an "ate" complex (sp³ hybridized boron), the signal shifts significantly upfield to around δ 8-20 ppm.[9] This shift is a convenient way to monitor reaction progress and binding events.[8][10]
Conclusion
The synthesis of substituted phenylboronic acids has evolved from classical organometallic methods to highly sophisticated and robust transition-metal-catalyzed protocols. While Grignard and organolithium reagents remain valuable for certain applications, their limited functional group tolerance is a significant drawback. Modern palladium- and iridium-catalyzed borylations have revolutionized the field, offering unparalleled efficiency, mild conditions, and broad substrate scope. The choice of synthetic route must be guided by the specific substitution pattern desired, the functional groups present on the substrate, and considerations of cost and scale. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, is essential for researchers aiming to leverage these powerful building blocks in drug discovery and materials science.
References
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- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Kuivila, H. G., & Nahabedian, K. V. (1961). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of the American Chemical Society.
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- Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
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- Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics.
- Various Authors. (2025). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy.
- Jendralla, H., et al. (2003). Process for the preparation of substituted phenylboronic acids.
- Becke, A. D., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
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A Technical Guide to the Spectroscopic Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Abstract
Introduction and Molecular Structure
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a methoxy-substituted N-phenylamide. Boronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also explored for their roles as sensors and therapeutic agents. The amide linkage introduces structural rigidity and hydrogen bonding capabilities, while the methoxy group influences electronic properties and conformation.
Accurate structural elucidation via spectroscopic methods is paramount for confirming synthesis, assessing purity, and understanding the molecule's chemical behavior. This guide serves as a comprehensive reference for its characterization.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, the methoxy protons, and the exchangeable boronic acid protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~10.2 | Singlet (broad) | 1H | NH | Amide protons are typically deshielded and appear as broad singlets due to quadrupole broadening and exchange. |
| ~8.2 | Singlet (broad) | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable, leading to a broad, downfield signal that can disappear upon D₂O exchange. |
| ~8.0-8.2 | Multiplet | 2H | Ar-H (ortho to -C=O) | Protons on the phenylboronic acid ring, ortho to the electron-withdrawing amide group, are significantly deshielded. |
| ~7.8-7.9 | Multiplet | 1H | Ar-H (ortho to -B(OH)₂) | The proton ortho to the boronic acid group is also deshielded. |
| ~7.5-7.6 | Multiplet | 1H | Ar-H (para to -C=O) | The proton para to the amide group experiences less deshielding. |
| ~7.0-7.2 | Multiplet | 4H | Ar-H (methoxyphenyl) | Protons on the 2-methoxyphenyl ring appear in the typical aromatic region, with splitting patterns determined by their relative positions.[1][2] |
| ~3.85 | Singlet | 3H | OCH ₃ | Methoxy group protons are shielded and appear as a sharp singlet.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures the acquisition of a high-resolution spectrum, which is self-validating through the use of an internal standard and proper instrument calibration.[3][4][5][6][7]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound.[5][6] Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar boronic acid and amide functionalities and shifts the residual water peak away from most analyte signals.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] This step is critical to prevent magnetic field distortions that degrade spectral resolution.
-
Internal Standard: Although residual solvent peaks can be used for calibration, for quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a crucial step for obtaining sharp, well-resolved peaks.
-
Acquisition: Set the acquisition parameters, including the number of scans (typically 16-64 for ¹H), spectral width, and relaxation delay (e.g., 1-2 seconds). Acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a higher sample concentration and more scans are typically required.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~165 | C =O | The amide carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~148 | Ar-C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |
| ~130-140 | Ar-C | Aromatic carbons of both rings appear in this region. The carbon attached to the boron atom (C-B) is often broad and may be difficult to observe. |
| ~110-128 | Ar-C H | Aromatic carbons bearing hydrogen atoms resonate in this range, influenced by the electronic effects of the substituents.[2] |
| ~56 | OC H₃ | The methoxy carbon is shielded relative to the aromatic carbons and appears as a sharp signal.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR but requires adjustments to account for the lower sensitivity of the ¹³C nucleus.[5][6]
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆, to enhance the signal-to-noise ratio.[5][6]
-
Instrument Setup & Shimming: Follow the same locking and shimming procedures as for ¹H NMR.
-
Acquisition: Use a standard ¹³C pulse program, often with proton decoupling to simplify the spectrum and improve signal intensity via the Nuclear Overhauser Effect (NOE). A significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
Processing: Process the data as described for ¹H NMR. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.
Predicted IR Absorption Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
|---|---|---|---|
| ~3300-3500 | Strong, Broad | O-H stretch | The boronic acid O-H groups are involved in hydrogen bonding, resulting in a very broad and strong absorption.[8][9] |
| ~3250 | Medium | N-H stretch | The secondary amide N-H stretch appears in this region, often overlapping with the O-H band.[10][11] |
| ~1650-1680 | Strong | C=O stretch (Amide I) | This is a highly characteristic, strong absorption for the amide carbonyl group. Its position is lowered due to conjugation.[10][12][13] |
| ~1510-1550 | Medium-Strong | N-H bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.[11][12] |
| ~1330-1400 | Strong | B-O stretch | The asymmetric stretching of the B-O bonds in the boronic acid group gives rise to a strong, characteristic band.[8][9][14] |
| ~1240 | Strong | C-O stretch (Aryl ether) | The asymmetric C-O-C stretching of the methoxy group results in a strong absorption. |
| ~1020 | Medium | C-O stretch (Aryl ether) | The symmetric C-O-C stretch of the methoxy group. |
Figure 2: General workflow for spectroscopic characterization.
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol is rapid and requires no sample dilution, providing a direct measurement of the bulk material.[15][16][17][18]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum as the evanescent wave only penetrates a few microns into the sample.[18]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background and converts the data to an absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.[15]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like the title compound. It typically forms protonated molecular ions [M+H]⁺.
Predicted Mass Spectrometry Data (Positive Ion ESI)
-
Molecular Formula: C₁₄H₁₄BNO₄
-
Exact Mass: 271.1016
-
Molecular Weight: 271.08
| m/z (Predicted) | Ion | Rationale & Causality |
| 272.1089 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI spectrum. |
| 150.0560 | [C₇H₈BO₃]⁺ | A common and diagnostic fragmentation pathway for N-aryl amides is the cleavage of the amide C-N bond.[19][20][21][22] This would result in the formation of the 3-carboxy-phenylboronic acid acylium ion. |
| 124.0702 | [C₇H₁₀NO]⁺ | Cleavage of the amide C-N bond can also lead to the detection of the protonated 2-methoxyaniline fragment. |
graph "Fragmentation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368", style=filled]; edge [color="#EA4335"];Parent [label="[M+H]⁺\nm/z = 272.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Acylium Ion\n[C₇H₈BO₃]⁺\nm/z = 150.1", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="Protonated Aniline\n[C₇H₁₀NO]⁺\nm/z = 124.1", fillcolor="#34A853", fontcolor="#202124"];
Parent -> Frag1 [label="Amide C-N\nCleavage"]; Parent -> Frag2 [label="Amide C-N\nCleavage"]; }
Figure 3: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS
This protocol is designed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[23][24][25]
-
Sample Preparation: Prepare a dilute solution of the analyte. First, create a stock solution of ~1 mg/mL in a solvent like methanol or acetonitrile. Then, perform a serial dilution to a final concentration of approximately 5-10 µg/mL in a suitable ESI solvent mixture, often 50:50 acetonitrile:water with 0.1% formic acid.[24] The acid aids in protonation for positive ion mode.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or through an HPLC system.
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and optimal ion signal.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500). For HRMS, a TOF (Time-of-Flight) or Orbitrap analyzer is used.
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula. Analyze fragment ions to corroborate the proposed structure.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (boronic acid, secondary amide, aryl ether), and high-resolution MS validates the molecular weight and elemental composition. The predicted data and detailed protocols within this guide provide a robust framework for researchers to verify the synthesis and purity of this compound, ensuring the integrity of subsequent scientific investigations.
References
-
Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Pace, C. N., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF version). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]
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Lanthier, C. M., & Pacey, P. D. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]
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Lima, E. L. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]
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Rospenk, M., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. Retrieved from [Link]
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ResearchGate. (2015). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]
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Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Bruker Corporation. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. Retrieved from [Link]
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Lima, E. L. S., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]
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University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
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Clinical Biochemist Reviews. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The carbonyl group in IR spectroscopy. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid. PubChem. Retrieved from [Link]
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Journal of Chemical Education. (2017). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]
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Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
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Boron Molecular. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility and Stability Studies of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Introduction: The Critical Role of Boronic Acids in Modern Drug Development
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, serving both as versatile synthetic intermediates and as pharmacologically active agents themselves.[1][2] Their unique ability to form reversible covalent bonds has been harnessed in the design of potent enzyme inhibitors, with several boronic acid-containing drugs, such as Bortezomib and Ixazomib, gaining FDA approval for the treatment of cancers like multiple myeloma.[3][4][5] The compound of interest, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, represents a class of molecules with significant therapeutic potential. However, to unlock this potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These characteristics are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust solubility and stability studies of this compound. Grounded in established scientific principles, this document offers not only detailed experimental protocols but also the underlying rationale to empower informed decision-making throughout the development lifecycle.
I. Understanding the Physicochemical Landscape of this compound
The structure of this compound, with its combination of a boronic acid moiety, an amide linkage, and methoxy-substituted aromatic rings, presents a unique set of properties that influence its solubility and stability.
Chemical Structure:
The boronic acid group is a mild Lewis acid, and its properties can be significantly influenced by intramolecular interactions and the surrounding chemical environment.[6] The presence of the amide and methoxy groups will impact the molecule's polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.
II. Solubility Assessment: A Foundation for Formulation
Aqueous solubility is a critical factor for oral and parenteral drug delivery. Poor solubility can lead to low bioavailability and limit therapeutic efficacy. The following sections outline a systematic approach to characterizing the solubility of this compound.
A. Equilibrium Solubility Determination
The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure.
Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)
-
Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to each buffered solution in sealed, inert containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw aliquots from each container and filter them through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Equilibrium Solubility of this compound
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | [Hypothetical Data] |
| 4.5 | 25 | [Hypothetical Data] |
| 6.8 | 25 | [Hypothetical Data] |
| 7.4 | 25 | [Hypothetical Data] |
| 1.2 | 37 | [Hypothetical Data] |
| 4.5 | 37 | [Hypothetical Data] |
| 6.8 | 37 | [Hypothetical Data] |
| 7.4 | 37 | [Hypothetical Data] |
B. Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.
Experimental Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.
-
Dispensing: Dispense the stock solution into an aqueous buffer in a microplate format.
-
Precipitation Monitoring: Monitor the formation of precipitate over time using a nephelometer, which measures light scattering. The concentration at which precipitation occurs is the kinetic solubility.
C. Solubility in Organic Solvents and Co-solvent Systems
Understanding solubility in various organic solvents is crucial for process chemistry and the development of amorphous solid dispersions. The dynamic (or synthetic) method is a reliable approach for this.[7]
Experimental Protocol: Dynamic Method
-
Sample Preparation: Prepare a biphasic sample of the boronic acid and the chosen organic solvent with a known composition.
-
Controlled Heating: Heat the mixture at a constant, slow rate with vigorous stirring.
-
Equilibrium Determination: Record the temperature at which the last solid particles disappear, resulting in a clear solution. This is the equilibrium solubility temperature for that composition.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction, x) |
| Chloroform | 25 | [Hypothetical Data] |
| Acetone | 25 | [Hypothetical Data] |
| Methanol | 25 | [Hypothetical Data] |
| Ethyl Acetate | 25 | [Hypothetical Data] |
III. Stability Profiling: Ensuring Drug Integrity
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Boronic acids are known to be susceptible to degradation, particularly through oxidation and hydrolysis.[8] Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10]
A. Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[10]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation:
-
Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 70°C for a specified period.
-
Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 70°C for a specified period.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 M NaOH, 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 3% H₂O₂, RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 80°C, solid state | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Photolytic (ICH Q1B) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
B. Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
Once a stable formulation is developed, formal stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life.
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Parameters to be Monitored:
-
Appearance
-
Assay
-
Degradation products
-
Moisture content
IV. Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. Reversed-phase HPLC is the most common technique.
Logical Relationship of Analytical Method Development
Caption: Analytical Method Development and Validation.
Considerations for Boronic Acid Analysis:
-
On-column Stability: Boronic acids can sometimes exhibit on-column degradation. Careful selection of the stationary phase and mobile phase pH is crucial.[11]
-
Peak Tailing: The Lewis acidic nature of the boron atom can lead to interactions with residual silanols on silica-based columns, causing peak tailing. The use of end-capped columns or alternative stationary phases may be necessary.
-
Boroxine Formation: In solution, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).[12] This can sometimes lead to complex chromatograms. The mobile phase composition can influence this equilibrium.
V. Conclusion and Future Directions
The systematic evaluation of solubility and stability is a non-negotiable aspect of the preclinical and clinical development of this compound. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the delivery of a safe and effective therapeutic agent. Future work should focus on the development of enabling formulations, such as amorphous solid dispersions or complexation with cyclodextrins, to address any solubility challenges identified in these initial studies. A thorough understanding of the degradation pathways will also be instrumental in designing a stable and commercially viable drug product.
VI. References
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The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Test Kitchen. Retrieved from
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Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google AI Test Kitchen. Retrieved from
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from
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Design and discovery of boronic acid drugs. (2025). ResearchGate. Retrieved from
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health. Retrieved from
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Retrieved from
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). ACS Publications. Retrieved from
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer. Retrieved from
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Forced Degradation Studies. (n.d.). STEMart. Retrieved from
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Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide. (2025). Benchchem. Retrieved from
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved from
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Forced Degradation Studies. (2016). MedCrave online. Retrieved from
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Phenylboronic acid. (n.d.). Wikipedia. Retrieved from
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Navigating the Frontier of Chemical Synthesis: A Technical Guide to Sourcing and Evaluating (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged as indispensable tools in the landscape of medicinal chemistry and pharmaceutical development.[1][2] Their unique electronic properties and versatile reactivity make them crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many drug candidates.[4] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with target enzymes. This has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for multiple myeloma.[1][2]
The specific compound of interest, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, represents a bespoke building block, likely designed for a targeted application in a drug discovery program. Its structure combines a phenylboronic acid for potential cross-coupling or target binding, a carbamoyl linker, and a methoxyphenyl group, which can influence solubility, metabolic stability, and target engagement. The successful acquisition of such a specialized reagent is a critical first step in the journey from molecular design to experimental validation.
This guide provides a comprehensive framework for researchers and drug development professionals on the strategies and technical considerations for sourcing and evaluating novel or less common boronic acid derivatives like this compound.
Deconstructing the Target: A Blueprint for Sourcing
A direct search for "this compound" on major chemical supplier platforms may not yield immediate results, suggesting it is not a readily available stock item. In such cases, a strategic approach involving substructure analysis is essential. The target molecule can be broken down into key structural fragments:
-
3-Aminophenylboronic acid: The core boronic acid scaffold.
-
2-Methoxybenzoic acid: The acylating agent.
-
Amide bond: The linkage between the two fragments.
This deconstruction allows for a more nuanced search for either the target molecule under different nomenclature, or for its immediate precursors, which could be used for an in-house synthesis.
Sourcing Strategies for Novel Boronic Acids
Comprehensive Database Searching
The initial step involves a thorough search of chemical supplier databases using various search parameters, including chemical name, CAS number (if known), and substructure. While the exact compound may be elusive, these searches often reveal commercially available analogs that may be suitable alternatives or provide insights into potential suppliers for custom synthesis.
Table 1: Examples of Commercially Available, Structurally Related Boronic Acids
| Compound Name | CAS Number | Typical Purity | Example Supplier(s) |
| (3-(Methylcarbamoyl)phenyl)boronic acid | 832695-88-2 | 98% | Sigma-Aldrich[5] |
| 3-Methoxyphenylboronic acid | 10365-98-7 | 97% | Thermo Scientific Chemicals, Sigma-Aldrich[6] |
| [3-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | Not readily available | Research Grade | ChemNet[7] |
| 2-Methoxycarbonylphenylboronic acid | 374538-03-1 | ≥95.0% | Sigma-Aldrich |
This table is illustrative and based on publicly available data from supplier websites. Availability and purity may vary.
Custom Synthesis: The Path to Bespoke Molecules
For novel compounds not available off-the-shelf, custom synthesis is a viable and often necessary route. This involves commissioning a specialized contract research organization (CRO) or a chemical synthesis company to prepare the desired molecule.
Workflow for Procuring a Custom Synthesis
Caption: Workflow for procuring a custom synthesis of a novel compound.
Evaluating Supplier and Product Quality
Whether purchasing a stock item or commissioning a custom synthesis, rigorous evaluation of both the supplier and the product is paramount to ensure the reliability and reproducibility of research data.
Supplier Vetting
-
Track Record and Reputation: Look for suppliers with a history of providing high-quality chemical synthesis services.
-
Quality Management Systems: Inquire about their quality management certifications (e.g., ISO 9001).
-
Technical Expertise: Assess the technical capabilities of their chemistry team. Can they provide insights into the synthetic route and potential challenges?
-
Communication and Support: A reliable supplier will offer transparent communication and responsive technical support.
Product Specifications and Quality Control
The quality of a boronic acid reagent can significantly impact the outcome of subsequent reactions. Key quality attributes to consider include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally recommended for drug discovery applications.
-
Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Appearance: Should be consistent with the expected physical form (e.g., white to off-white solid).[5]
-
Residual Solvents and Reagents: The absence of significant impurities from the synthesis should be confirmed.
-
Stability and Storage: Boronic acids can be prone to dehydration to form boroxines. Proper storage conditions, often under inert atmosphere and refrigerated, are crucial.[5]
In-House Quality Control: A Self-Validating System
Upon receipt of a boronic acid, especially a custom-synthesized one, it is best practice to perform in-house quality control to verify the supplier's data and ensure the material is suitable for its intended use.
Workflow for In-House Quality Control of a Boronic Acid
Caption: A typical workflow for the in-house quality control of a newly acquired boronic acid.
Protocol: ¹H NMR Analysis of a Phenylboronic Acid Derivative
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Integrate the aromatic and aliphatic proton signals. The relative integrals should correspond to the number of protons in the expected structure.
-
Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic rings.
-
Look for any unexpected signals that may indicate the presence of impurities. The boronic acid protons (B(OH)₂) often appear as a broad singlet.
-
Synthetic Considerations for In-House Preparation
If custom synthesis is not a viable option, in-house preparation may be considered. A plausible retrosynthetic analysis for this compound would involve the formation of the amide bond as the final step.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
Key Reaction: Amide Coupling
The synthesis would likely involve the coupling of 3-aminophenylboronic acid (or a protected version) with 2-methoxybenzoic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂). Careful optimization of reaction conditions would be necessary to avoid side reactions involving the boronic acid moiety.
Conclusion: Enabling Discovery Through Strategic Sourcing
The successful acquisition of novel, high-quality chemical entities like this compound is a foundational element of innovative drug discovery. While such specialized reagents may not be readily available from commercial suppliers, a systematic approach involving strategic database searching, engagement with custom synthesis providers, and rigorous in-house quality control can ensure a reliable supply of these critical molecular tools. By understanding the nuances of sourcing and evaluation, researchers can confidently advance their programs, transforming rational drug design into tangible experimental progress.
References
- ChemNet. [3-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid.
- ChemicalBook. 3-Methoxyphenylboronic acid synthesis.
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Camacho-Hernandez, et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Retrieved from [Link].
- Abovchem. (3-(methoxy-d3)phenyl)boronic acid - CAS:2241867-05-8.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Achmem. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- ChemicalBook. Phenylboronic acid:Synthesis,reactions.
-
PubChem. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370. Retrieved from [Link].
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
- ChemicalBook. 3-Methoxyphenylboronic acid | 10365-98-7.
- ECHEMI. Buy (3-formyl-2-methoxy-5-methylphenyl)boronic acid from JHECHEM CO LTD.
-
PubMed. 3-Carb-oxy-2-methoxy-phenyl-boronic acid. Retrieved from [Link].
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- ResearchGate. Synthesis of 3-carboxy-phenylboronic acid.
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The Rising Tide of Boronic Acids: A Technical Guide to Unlocking Their Biological Potential
Foreword: Beyond the Stigma - A New Era for Boron in Medicine
For many years, the element boron carried a certain stigma within medicinal chemistry, often associated with toxicity. However, the landscape has dramatically shifted, largely catalyzed by the success of the proteasome inhibitor bortezomib. This pioneering drug illuminated the unique therapeutic potential of boronic acid derivatives, a class of compounds now recognized for their diverse and potent biological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multifaceted biological activities of novel boronic acid derivatives. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical thinking behind designing and interpreting these studies. Our focus will be on providing not just the "how," but more importantly, the "why," empowering you to confidently navigate the exciting and expanding world of boronic acid-based drug discovery.
The Boronic Acid Moiety: A Privileged Scaffold in Drug Design
The versatility of the boronic acid group [-B(OH)₂] is central to its growing importance in medicinal chemistry.[1] Unlike many functional groups, the boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This unique electronic configuration allows it to readily and reversibly form covalent bonds with nucleophiles, such as the hydroxyl groups of serine residues in enzymes or the diol moieties of saccharides.[1][3] This ability to form a stable yet reversible tetrahedral complex is a key determinant of the biological activity of many boronic acid derivatives.[1]
Furthermore, the introduction of a boronic acid group can significantly alter the physicochemical properties of a parent molecule, often improving its selectivity, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1] The relative ease of synthesis and modification of boronic acid derivatives further enhances their appeal as building blocks in drug discovery.[1][4]
A Spectrum of Biological Activities: From Anticancer to Antiviral
Novel boronic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide range of therapeutic areas.
Anticancer Activity: More Than Just Proteasome Inhibition
The most prominent success of boronic acids in oncology is undoubtedly the development of proteasome inhibitors like bortezomib and ixazomib for the treatment of multiple myeloma.[1] These dipeptidyl boronic acids target the chymotrypsin-like activity of the 26S proteasome, a critical cellular machinery for protein degradation.
The boronic acid moiety of these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome.[1] This interaction effectively blocks the proteolytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1]
Signaling Pathway: Proteasome Inhibition by Boronic Acid Derivatives
Caption: Reversible covalent inhibition of the proteasome by a boronic acid derivative.
Beyond proteasome inhibition, novel boronic acid derivatives are being explored for other anticancer mechanisms, including the inhibition of histone deacetylases (HDACs) and as tubulin polymerization inhibitors. For instance, boronic acid bioisosteres of combretastatin A-4 have been synthesized and evaluated for their anticancer properties.[5][6]
Antibacterial Activity: A Weapon Against Resistance
The rise of antibiotic resistance is a critical global health threat. Boronic acid derivatives have emerged as a promising class of antibacterial agents, particularly as inhibitors of β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[1][7]
Similar to their interaction with the proteasome, boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases.[8] This prevents the hydrolysis of the β-lactam ring of antibiotics, restoring their efficacy. Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor.
Workflow: Screening for β-Lactamase Inhibitors
Caption: A typical workflow for the discovery of boronic acid-based β-lactamase inhibitors.
Antiviral Activity: Targeting Viral Enzymes
The unique reactivity of the boronic acid moiety has also been harnessed to develop antiviral agents. Boronic acid derivatives have shown promise as inhibitors of viral proteases and polymerases, crucial enzymes for viral replication.[9] For example, diarylpyrimidine derivatives containing a boronate group have been designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9]
Experimental Evaluation of Biological Activities: A Practical Guide
The successful evaluation of novel boronic acid derivatives requires a robust and well-designed experimental strategy. The choice of assays should be guided by the hypothesized mechanism of action and the unique chemical properties of the compounds.
In Vitro Anticancer Assays
A tiered approach is typically employed to assess the anticancer potential of new compounds.
The initial step is to determine the cytotoxic effect of the boronic acid derivatives on cancer cell lines. The MTT and XTT assays are commonly used colorimetric methods that measure the metabolic activity of viable cells.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals, which can be time-consuming and introduce variability. |
| XTT | Similar to MTT, but the formazan product is water-soluble. | No solubilization step required, higher sensitivity. | More expensive than MTT. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the boronic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a compound. It provides a more stringent measure of cytostatic or cytotoxic effects than short-term viability assays.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the boronic acid derivative at various concentrations for a defined period.
-
Incubation: Remove the compound-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Antibacterial Assays
The primary method for evaluating the antibacterial activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a serial dilution of the boronic acid derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Assays
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the boronic acid derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and add an overlay medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Enzyme Inhibition Assays
The ability of boronic acid derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.
When studying the inhibition of enzymes by boronic acid derivatives, it is crucial to consider their potential for reversible covalent binding. This can lead to time-dependent inhibition, where the potency of the inhibitor increases with the pre-incubation time with the enzyme.[10][11][12]
For reversible inhibitors, the inhibition constant (Ki) is a more accurate measure of potency than the IC₅₀ value. The Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition). Lineweaver-Burk plots can be a useful graphical tool for visualizing the mechanism of inhibition.[13]
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the boronic acid derivative.
-
Reaction Mixture: In a microplate well or cuvette, combine the enzyme, buffer, and inhibitor, and pre-incubate for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Rate Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or substrate.
-
Data Analysis: Calculate the initial reaction rates and determine the mode of inhibition and the Ki value by fitting the data to appropriate kinetic equations.
Synthesis and Purification: Key Considerations
The successful biological evaluation of novel boronic acid derivatives is contingent upon their efficient synthesis and rigorous purification.
Synthetic Strategies
A variety of synthetic methods are available for the preparation of boronic acid derivatives. A common approach involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[1][4] The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of aryl and vinyl boronic esters.[1]
Purification Challenges and Solutions
The purification of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[14][15] Common purification techniques include:
-
Recrystallization: Effective for crystalline boronic acids.[14]
-
Column Chromatography: Can be challenging due to the polarity of boronic acids. The use of silica gel treated with a weak acid or the conversion of the boronic acid to a less polar boronate ester (e.g., a pinacol ester) prior to chromatography can be effective strategies.[16][17]
-
Derivatization: Formation of a crystalline derivative, such as a diethanolamine adduct, can facilitate purification.[15]
Concluding Remarks and Future Perspectives
The field of boronic acid-based drug discovery is vibrant and rapidly evolving. The unique chemical properties of the boronic acid moiety continue to be exploited to design novel therapeutic agents with diverse biological activities. As our understanding of the structure-activity relationships and mechanisms of action of these compounds deepens, we can anticipate the development of even more potent and selective boronic acid derivatives for a wide array of diseases. This guide provides a foundational framework for researchers entering this exciting field, emphasizing the importance of a rational and well-informed approach to the design, synthesis, and biological evaluation of these promising therapeutic candidates.
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An In-Depth Technical Guide to Boronic Acids in Medicinal Chemistry: From Mechanism to Clinical Application
Introduction: The Renaissance of Boron in Drug Discovery
For many years, boron-containing compounds were largely sidelined in medicinal chemistry, often perceived as inherently toxic.[1] This paradigm was shattered with the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[2][3] This event demystified the concerns surrounding boron and catalyzed a surge of interest in boronic acids as a versatile and powerful pharmacophore.[4][5] Boronic acids, organic compounds featuring a C-B bond and two hydroxyl groups (R-B(OH)₂), have since become the foundation for multiple approved drugs, including the second-generation proteasome inhibitor ixazomib and the β-lactamase inhibitor vaborbactam.[2][6]
This guide provides an in-depth exploration of boronic acids for researchers and drug development professionals. We will dissect their unique chemical properties, elucidate their primary mechanism of action as enzyme inhibitors, survey their therapeutic applications, and discuss the practical strategies and challenges involved in their synthesis and formulation.
The Unique Physicochemical Properties of the Boronic Acid Moiety
The therapeutic utility of boronic acids stems from the unique electronic structure of the boron atom. As a metalloid, boron possesses an empty p-orbital, making the boronic acid group a potent Lewis acid (electron acceptor).[7][8] This fundamental property governs its interactions in a biological milieu.
-
Lewis Acidity and Reversible Covalency: The defining feature of boronic acids is their ability to readily accept a pair of electrons from biological nucleophiles, such as the hydroxyl groups of serine or threonine residues or the diols found on saccharides.[7] This interaction causes the boron center to transition from a planar, sp²-hybridized state to a more stable, tetrahedral sp³-hybridized state.[9] This forms a covalent, yet reversible, bond. The dynamic nature of this bond is central to their mechanism of action, allowing for potent target engagement with a lower risk of the permanent off-target modifications associated with irreversible covalent inhibitors.[10][11]
-
pH-Dependent Acidity (pKa): In an aqueous solution, a free boronic acid typically has a pKa of around 9.[7][8] However, upon forming a tetrahedral boronate complex with a diol or hydroxyl group, the pKa of the complex drops significantly to approximately 7.[7][8][12] This pKa shift is critically important, as it means the more stable, active tetrahedral form is favored under physiological pH conditions (~7.4), enhancing the compound's potency in a biological system.
-
Boroxine Formation: A key consideration in formulation and handling is the tendency of boronic acids to undergo dehydration, especially in aprotic solvents or the solid state, to form a cyclic trimeric anhydride known as a boroxine.[12][13] Boroxines are generally less soluble than their monomeric boronic acid counterparts, which can impact dissolution and bioavailability.[13] However, this reaction is reversible, and boroxines typically hydrolyze back to the active monomer in an aqueous environment.[12]
The Core Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which boronic acids exert their therapeutic effects is through the inhibition of enzymes, particularly serine and threonine proteases. They act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[14]
The process begins with the boronic acid inhibitor binding non-covalently to the enzyme's active site. The electrophilic boron atom is then positioned for a nucleophilic attack by the hydroxyl group of a key catalytic residue (e.g., serine or threonine).[2][10] This attack leads to the formation of a stable, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.[10] The strength and duration of this inhibition can be finely tuned by modifying the organic substituent (R-group) on the boronic acid, which alters its electronic properties and steric fit within the active site.[2] This principle is the cornerstone of FDA-approved drugs that target serine β-lactamases and the N-terminal threonine of the proteasome.[2][15] While serine and threonine are the most common targets, boronic acid derivatives have also been designed to interact with other nucleophilic residues like lysine and cysteine.[10][16]
Caption: Mechanism of boronic acid inhibition of a serine protease.
Therapeutic Applications and Key Drug Classes
The unique properties of boronic acids have been successfully leveraged across multiple therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Therapy: The Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. Cancer cells, particularly those in multiple myeloma, are highly dependent on this system to degrade misfolded proteins and key cell cycle regulators.[2] Inhibition of the proteasome leads to an accumulation of these proteins, inducing cell cycle arrest and apoptosis.[1]
Bortezomib and ixazomib are dipeptidyl boronic acids that act as potent, reversible inhibitors of the 26S proteasome.[2][9] Their boronic acid "warhead" specifically targets and forms a covalent adduct with the N-terminal threonine residue in the chymotrypsin-like active site of the β5 subunit of the proteasome.[1][10]
| Drug | Brand Name | Administration | FDA Approval (MM) | Key Feature |
| Bortezomib | Velcade® | Intravenous/Subcutaneous | 2003 | First-in-class proteasome inhibitor.[3] |
| Ixazomib | Ninlaro® | Oral | 2015 | First orally bioavailable proteasome inhibitor.[3][9] |
Antibacterial Agents: Combating Resistance
A primary mechanism of bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[2] Boronic acids have been developed as potent inhibitors of serine-based β-lactamases.[17]
Vaborbactam is a cyclic boronic acid that acts as a transition-state analogue inhibitor of a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[2] By forming a reversible covalent adduct with the active site serine, vaborbactam protects β-lactam antibiotics from degradation, thereby restoring their antibacterial activity.[2][4] It is co-formulated with the carbapenem antibiotic meropenem.
| Inhibitor | Target Class | Mechanism | Clinical Use |
| Vaborbactam | Serine β-lactamases (Class A, C) | Reversible covalent inhibition.[2] | Used with meropenem for complicated UTIs and other infections.[3] |
| Taniborbactam | Serine & Metallo-β-lactamases | Reversible covalent inhibition | In clinical development for various infections. |
Advanced Strategies in Boronic Acid Drug Development
Beyond direct enzyme inhibition, the boronic acid moiety is being used in sophisticated prodrug strategies and presents unique synthesis and formulation challenges.
Boronic Acid Prodrugs for Targeted Delivery
One of the most innovative applications of boronic acids is in the design of prodrugs that target the unique microenvironment of tumors.[18][19] Many solid tumors exhibit high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), due to mitochondrial dysfunction and metabolic reprogramming.[18][20]
The carbon-boron bond in aryl boronic acids is susceptible to oxidation by H₂O₂.[19] This property can be exploited by using a boronic acid as a temporary masking group for a potent cytotoxic agent. The prodrug remains inactive in healthy tissues with low ROS levels. Upon reaching the tumor microenvironment, the high concentration of H₂O₂ cleaves the C-B bond, releasing the active drug directly at the site of action and minimizing systemic toxicity.[18][19]
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Methodological & Application
Application Notes & Protocols: Leveraging Functionalized Phenylboronic Acids in Advanced Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and experimental protocols for utilizing functionalized phenylboronic acids (PBA) in the design of intelligent drug delivery systems. This document emphasizes the underlying chemical mechanisms to empower researchers to not only replicate but also innovate upon existing methodologies.
Introduction: The Unique Chemistry of Phenylboronic Acids in a Biological Context
Phenylboronic acids and their derivatives represent a versatile class of molecules that have garnered significant attention in the field of drug delivery. Their utility is rooted in the unique, reversible covalent interaction between the boronic acid moiety and compounds containing cis-1,2- or 1,3-diols. This interaction is dynamic and highly sensitive to pH and the concentration of diols, making it an ideal trigger for creating "smart" or stimuli-responsive drug delivery platforms.
In the physiological environment, numerous essential biomolecules, including glucose, adenosine triphosphate (ATP), and certain cell-surface glycans like sialic acid, possess the requisite diol structure. This allows for the rational design of drug delivery systems that can respond to specific pathological cues, such as the hyperglycemia characteristic of diabetes mellitus or the overexpressed sialic acid on the surface of many cancer cells.
The core of this chemistry lies in the equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate ester formed upon reaction with a diol. This equilibrium is exquisitely pH-dependent. At physiological pH (~7.4), the boronic acid is predominantly in its trigonal form, which has a low affinity for diols. However, in a more alkaline environment or in the presence of high concentrations of diols, the equilibrium shifts towards the formation of the more stable, negatively charged boronate ester. This reversible binding and unbinding is the cornerstone of PBA-based drug delivery.
Core Applications in Drug Delivery
The versatility of functionalized phenylboronic acids has led to their application in several key areas of drug delivery, each leveraging a different biological cue.
Glucose-Responsive Insulin Delivery
A paramount application of PBA-functionalized polymers is in the creation of "closed-loop" or "smart" insulin delivery systems for diabetes management.[1][2] These systems aim to mimic the function of a healthy pancreas by releasing insulin in direct proportion to ambient glucose concentrations.[3][4]
Causality of Mechanism: The operational principle is based on competitive binding. In a PBA-based hydrogel, for instance, the polymer chains are crosslinked via the formation of boronate esters with a poly-diol crosslinking agent or through self-complexation if the polymer contains both PBA and diol moieties.[5][6] Insulin is physically entrapped within this hydrogel matrix.[7] At normal blood glucose levels (normoglycemia), the hydrogel remains intact, and insulin release is minimal.[4] When blood glucose levels rise (hyperglycemia), the high concentration of glucose molecules diffuses into the hydrogel and competes with the crosslinking diols for binding to the PBA sites.[8] This competitive binding leads to a disruption of the crosslinks, causing the hydrogel to swell and increase its mesh size.[8] The enlarged pores facilitate the diffusion and release of the entrapped insulin.[3][8] Once blood glucose levels return to normal, the glucose diffuses out of the hydrogel, which then re-forms its crosslinks, shrinks, and ceases significant insulin release.
Figure 1: Glucose-responsive insulin release from a PBA-hydrogel.
Sialic Acid-Targeted Cancer Therapy
Many types of cancer cells overexpress sialic acid (SA) residues on their surface glycoproteins and glycolipids.[9][10] This aberrant glycosylation is a hallmark of malignancy and can be exploited for targeted drug delivery.[11][12] PBA-functionalized nanoparticles can selectively bind to these overexpressed SA residues, thereby concentrating the therapeutic payload at the tumor site and minimizing off-target toxicity.[9][13]
Causality of Mechanism: PBA-functionalized nanoparticles, loaded with a chemotherapeutic agent like doxorubicin, are administered systemically.[14] Due to their size, these nanoparticles can preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect.[14] At the cellular level, the PBA moieties on the nanoparticle surface act as ligands, binding to the cis-diol groups of sialic acid on the cancer cell membrane.[15] This binding facilitates receptor-mediated endocytosis, leading to the internalization of the nanoparticles.[16] Once inside the cell, the lower pH of the endosomes and lysosomes (pH 5.0-6.5) can trigger the dissociation of the boronate ester bond between the PBA and sialic acid, as well as potentially cleave acid-labile linkers used to conjugate the drug, leading to intracellular drug release.[14][16]
Figure 2: Sialic acid-targeted delivery to cancer cells.
siRNA and Gene Delivery
The delivery of nucleic acids, such as small interfering RNA (siRNA), presents a significant challenge due to their negative charge and susceptibility to degradation. PBA-functionalized cationic polymers have emerged as promising non-viral vectors for siRNA delivery.[15][17]
Causality of Mechanism: Cationic polymers like polyamidoamine (PAMAM) or polyethylenimine (PEI) can be functionalized with PBA.[15][17] These modified polymers can then electrostatically complex with the negatively charged siRNA to form nanoparticles. The PBA moieties serve a dual purpose. Firstly, they can act as targeting ligands for sialic acid on cancer cells, enhancing cellular uptake.[15] Secondly, the boronic acid can form reversible covalent bonds with the 2',3'-cis-diol of the ribose sugar at the 3'-terminus of the siRNA strand.[18][19] This covalent interaction can enhance the stability of the complex. Once internalized into the cell, the high intracellular concentration of ATP, which also contains a ribose diol, can competitively displace the siRNA from the PBA-polymer, facilitating its release into the cytoplasm to enact its gene-silencing function.[18]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and formulation of PBA-based drug delivery systems. Researchers should adapt these protocols based on their specific polymers, drugs, and experimental goals.
Synthesis of a Polymerizable PBA Monomer: 3-Acrylamidophenylboronic Acid (APBA)
This protocol describes the synthesis of a commonly used PBA-containing monomer that can be incorporated into polymers via free radical polymerization.[5][14]
Materials:
-
3-Aminophenylboronic acid (APBA) hemisulfate
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ether
-
50 mL three-necked flask, ice-water bath, magnetic stirrer
Procedure:
-
Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4°C.[14]
-
In a separate flask, dissolve 6 mmol (1.12 g) of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[14]
-
Transfer the APBA solution to a 50 mL three-necked flask under a nitrogen atmosphere and cool to 4°C in an ice-water bath.[14]
-
Add 6 mmol (1.15 g) of EDCI to the cooled APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.[14]
-
Maintain the reaction at 4°C for 1 hour with stirring.[14]
-
Remove the ice-water bath and allow the reaction to proceed at room temperature for an additional 12 hours.[14]
-
Filter the reaction mixture. Extract the product from the filtrate with ether (4 x 20 mL).[14]
-
Combine the ether extracts and remove the solvent by vacuum drying to obtain a white solid powder.[14]
-
For purification, dissolve the powder in 20 mL of water and recrystallize at low temperature. Filter the crystals and dry under vacuum to yield the final white crystalline product, 3-acrylamidophenylboronic acid.[14]
Formulation of a Glucose-Responsive Hydrogel
This protocol outlines the preparation of a PBA-containing hydrogel for glucose-responsive insulin release.[9][17]
Materials:
-
Polymer with pendant PBA groups (e.g., poly(APBA))
-
Poly(vinyl alcohol) (PVA) as a poly-diol crosslinker
-
Insulin
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the PBA-containing polymer (e.g., 10 wt%) in PBS.
-
Prepare a stock solution of PVA (e.g., 5 wt%) in PBS. Gentle heating may be required to dissolve the PVA.
-
Prepare a stock solution of insulin in a small amount of dilute HCl and then buffer to pH 7.4 with PBS.
-
In a small vial, mix the PBA-polymer solution and the PVA solution in a desired molar ratio of PBA to hydroxyl groups (e.g., 1:1).
-
Add the insulin solution to the polymer mixture to achieve the desired final insulin concentration.
-
Vortex the mixture thoroughly to ensure homogeneity. The mixture should begin to form a gel.
-
Allow the hydrogel to set at room temperature for several hours to ensure complete crosslinking.
-
The resulting hydrogel is now ready for in vitro release studies.
Preparation of Doxorubicin-Loaded PBA-Functionalized Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles for targeted cancer therapy.[11][15]
Materials:
-
PBA-functionalized amphiphilic block copolymer (e.g., PBA-PEG-PLA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve DOX·HCl in DMSO and add a molar excess of TEA to neutralize the hydrochloride salt, forming the free base DOX. Stir for 2-3 hours in the dark.
-
Dissolve the PBA-functionalized block copolymer in DMSO.
-
Add the polymer solution dropwise to the DOX solution under vigorous stirring.
-
Continue stirring for 1-2 hours to allow for drug-polymer interactions (e.g., π-π stacking, hydrophobic interactions).
-
Add this organic mixture dropwise to a larger volume of rapidly stirring deionized water. This will induce the self-assembly of the polymer into nanoparticles, encapsulating the DOX.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug. Change the water frequently.
-
After dialysis, the nanoparticle suspension can be used directly or lyophilized for storage.
Characterization and Evaluation
Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.
Physicochemical Characterization
| Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Nanoparticles: 50-200 nm, PDI < 0.3[20] |
| Zeta Potential | Surface charge | Cationic for siRNA delivery, near-neutral for systemic circulation[16] |
| Transmission Electron Microscopy (TEM) | Morphology, size, and size distribution | Spherical nanoparticles, confirmation of DLS data[20] |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical structure, confirmation of synthesis | Peaks corresponding to the polymer backbone and PBA moieties[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic peaks for boronic acid (B-O stretching) and polymer backbone[18] |
In Vitro Drug Release Assay (Glucose-Responsive Hydrogel)
This assay evaluates the glucose-responsive nature of the insulin-loaded hydrogel.
Procedure:
-
Place a known amount of the insulin-loaded hydrogel into separate dialysis bags.
-
Submerge each bag in a release medium (PBS, pH 7.4) containing different concentrations of glucose, representing normoglycemic (e.g., 100 mg/dL) and hyperglycemic (e.g., 400 mg/dL) conditions.[21][22]
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.[21]
-
Quantify the concentration of released insulin in the aliquots using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plot the cumulative percentage of insulin released versus time for each glucose concentration. A significantly higher release rate should be observed in the hyperglycemic condition.[23]
Cellular Uptake and Cytotoxicity Assay
This assay assesses the targeting efficiency and therapeutic efficacy of drug-loaded nanoparticles.
Procedure:
-
Cell Culture: Seed cancer cells that overexpress sialic acid (e.g., HeLa, HepG2) in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake).[16][20]
-
Treatment: After 24 hours, treat the cells with varying concentrations of free drug (e.g., DOX), drug-loaded PBA-nanoparticles, and empty nanoparticles (as a control).[24]
-
Cellular Uptake (Qualitative): After a set incubation time (e.g., 4 hours), wash the cells on coverslips with PBS, fix them with paraformaldehyde, and stain the nuclei with DAPI. Visualize the intracellular localization of the drug (if fluorescent, like DOX) or fluorescently labeled nanoparticles using confocal laser scanning microscopy (CLSM).[20][24]
-
Cytotoxicity (Quantitative): After 48-72 hours of incubation, assess cell viability using a standard method like the MTT assay. Read the absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability percentage relative to untreated control cells. The drug-loaded PBA-nanoparticles should exhibit higher cytotoxicity compared to the free drug at equivalent concentrations, demonstrating the benefit of targeted delivery.[16]
References
-
Boakye-Yiadom, K. O., et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]
-
Chen, S., et al. (2024). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter. [Link]
-
Chemical Communications. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Publishing. Retrieved from [Link]
-
Cigler, P., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
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Cui, W., et al. (2016). Phenylboronic acid-functionalized polyamidoamine-mediated Bcl-2 siRNA delivery for inhibiting the cell proliferation. International Journal of Nanomedicine, 11, 5441-5455. [Link]
-
Deng, Z., et al. (2018). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. ACS Applied Materials & Interfaces, 10(2), 1647-1655. [Link]
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Griveau, S., et al. (2022). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. Polymers, 14(15), 3045. [Link]
-
Guo, J., et al. (2024). Phenylboronic Acid-Functionalized Injectable Polypeptide Hydrogels with Responsive Drug Release. ACS Applied Polymer Materials. [Link]
-
PubMed. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]
-
Hoare, T. R., et al. (2012). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery. Biomaterials, 33(33), 8568-8578. [Link]
-
Journal of Materials Chemistry B. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. SciSpace. Retrieved from [Link]
-
Kim, D., et al. (2022). Phenylboronic Acid-Functionalized Micelles Dual-Targeting Boronic Acid Transporter and Polysaccharides for siRNA Delivery into Brown Algae. JACS Au, 2(10), 2268-2276. [Link]
-
Li, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 12, 507-518. [Link]
-
Nishiyama, N., et al. (2018). Enhanced Intracellular Delivery of siRNA by Controlling ATP-Responsivity of Phenylboronic Acid-Functionalized Polyion Complex Micelles. Macromolecular bioscience, 18(1). [Link]
-
Song, D., et al. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Journal of Nanobiotechnology, 23(1), 123. [Link]
-
Wang, Y., et al. (2020). A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release. New Journal of Chemistry, 44(3), 969-975. [Link]
-
Wu, W., et al. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 5(9), 3154-3165. [Link]
-
ACS Publications. (n.d.). Phenylboronic Acid-Functionalized Micelles Dual-Targeting Boronic Acid Transporter and Polysaccharides for siRNA Delivery into Brown Algae. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Sensors (Basel, Switzerland), 17(8), 1773. [Link]
-
ResearchGate. (n.d.). Schematic representation of the phenylboronic acid-based strategy for sirna delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Retrieved from [Link]
-
NIH. (2018). One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymatically Triggered Drug Release from Microgels Controlled by Glucose Concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of pLAMA and pAPBA by RAFT polymerization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. Retrieved from [Link]
-
PubMed. (2021). Phenylboronic acid conjugated to doxorubicin nanocomplexes as an anti-cancer drug delivery system in hepatocellular carcinoma. Retrieved from [Link]
-
NIH. (2016). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. Retrieved from [Link]
-
PubMed. (2025). Glucose-responsive hydrogel with adaptive insulin release to modulate hyperglycemic microenvironment and promote wound healing. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug release assay of the hydrogel system in vitro. Retrieved from [Link]
-
MDPI. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved from [Link]
-
PubMed. (2018). Cellular uptake and cytotoxicity studies of pH-responsive polymeric nanoparticles fabricated by dispersion polymerization. Retrieved from [Link]
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Application Note & Protocol: Palladium-Catalyzed Cross-Coupling with (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive framework for researchers utilizing (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. The formation of carbon-carbon (C-C) bonds via palladium catalysis is a cornerstone of modern synthetic organic chemistry, with profound applications in the pharmaceutical and materials science sectors.[1][2] This document details not only a robust, step-by-step experimental protocol but also delves into the underlying mechanistic principles, component selection rationale, and troubleshooting strategies to empower scientists in drug development and academic research.
Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3][4][5] This Nobel Prize-winning transformation is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][6][7] These attributes make it an indispensable tool in medicinal chemistry, where arylated amine and biaryl motifs are prevalent in a vast number of biologically active compounds and approved pharmaceuticals.[8][9][10]
The subject of this note, This compound , is a valuable building block designed to introduce a substituted benzamide moiety. This functional group arrangement is of significant interest in drug discovery due to its ability to participate in key hydrogen bonding interactions with biological targets. The presence of both an amide linkage and an ortho-methoxy group introduces specific electronic and steric considerations that must be addressed for successful and high-yielding coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[1][4] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the exchange of the halide/triflate on the palladium for the R² group.[11][12][13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) coupled on the Pd(II) center are eliminated to form the new C-C bond (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5][12]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Recommended Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for coupling with a generic aryl or heteroaryl bromide. Optimization may be required for challenging substrates, such as electron-rich or sterically hindered partners.
Reagent and Component Selection Rationale
| Component | Recommended Choice | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst by phosphine ligands.[3][4] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl monophosphine ligands are highly effective.[12] They promote fast oxidative addition and reductive elimination, stabilize the Pd(0) species, and are suitable for a wide range of substrates, including those prone to side reactions.[12] |
| Boronic Acid | (3-((2-..carbamoyl)phenyl)boronic acid | The nucleophilic partner. Use of a slight excess (1.1-1.3 equiv.) can drive the reaction to completion, compensating for any potential protodeboronation side reactions.[4] |
| Electrophile | Aryl/Heteroaryl Bromide | Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalyst systems (e.g., with Buchwald ligands), while aryl iodides react faster but can sometimes lead to catalyst inhibition.[14] |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong inorganic base is crucial for activating the boronic acid to form the boronate. K₃PO₄ is slightly stronger and often effective for less reactive substrates. These bases are generally compatible with the amide functionality.[5][11][15] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13][15] Dioxane is an excellent solvent for the organic components and the palladium complex. Toluene can be an alternative organic solvent.[14] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to overcome the activation barriers for the catalytic steps, particularly oxidative addition.[5] |
Step-by-Step Experimental Procedure
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents are hazardous.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv., e.g., 0.5 mmol).
-
Reagent Addition: Sequentially add This compound (1.2 equiv.), the Phosphine Ligand (e.g., SPhos, 2.5 mol%), and the Palladium Precursor (e.g., Pd₂(dba)₃, 1.0 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane followed by the degassed H₂O . Finally, add the Base (e.g., K₂CO₃, 2.0-3.0 equiv.). Ensure solvents have been sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots until the limiting reagent (typically the aryl bromide) is consumed (typical reaction times are 2-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate or Dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Inactive catalyst (oxidation); Insufficiently active halide; Ineffective base/solvent system. | Ensure rigorous exclusion of oxygen. Switch from aryl bromide to aryl iodide. Change base to a stronger one like K₃PO₄ or Cs₂CO₃. Screen alternative ligands (e.g., RuPhos, BrettPhos for hindered substrates).[8] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by water/protons before transmetalation. | Use a higher ratio of boronic acid (e.g., 1.5 equiv.). Use anhydrous conditions with a non-aqueous base system (e.g., KOt-Bu in THF), although this is less common for standard Suzuki couplings.[16] |
| Homocoupling of Boronic Acid | Oxidative conditions can lead to the coupling of two boronic acid molecules. | Rigorously deoxygenate all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Poor Yield with Aryl Chlorides | C-Cl bond is stronger and harder to break in the oxidative addition step. | Use a more electron-rich and bulky ligand specifically designed for aryl chlorides (e.g., XPhos, SPhos). Higher temperatures and catalyst loadings may be necessary.[11] |
| Substrate Decomposition | Base-sensitive functional groups on either coupling partner are degrading. | Use a milder base like KF or K₂CO₃.[11] Lower the reaction temperature and accept a longer reaction time. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction is a highly reliable and adaptable method for the synthesis of complex molecules incorporating the (3-((2-Methoxyphenyl)carbamoyl)phenyl) moiety. By understanding the key mechanistic steps and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocol outlined in this document serves as a validated starting point, enabling the efficient synthesis of novel biaryl compounds for applications in drug discovery and beyond.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Chemical Communications (RSC Publishing). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Science. Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Available from: [Link]
-
RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
ResearchGate. Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. Available from: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
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Use of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in the synthesis of bioactive molecules
Application Notes & Protocols
Topic: Use of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in the Synthesis of Bioactive Molecules
Abstract
Boronic acids are indispensable reagents in modern medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[1][2][3] This guide focuses on a specialized reagent, This compound , detailing its application in the synthesis of high-value bioactive molecules. We move beyond a simple recitation of procedural steps to provide a deep-seated rationale for its use, particularly in the context of kinase inhibitor development. This document provides field-tested protocols, troubleshooting guidance, and a mechanistic framework for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.
Introduction: The Strategic Value of the Reagent
This compound is more than a simple arylboronic acid. Its structure is strategically designed for incorporation into molecules targeting protein active sites. The key features include:
-
The Boronic Acid Moiety: A robust and versatile functional group for the Suzuki-Miyaura coupling reaction, enabling the formation of C(sp²)–C(sp²) bonds with exceptional reliability and functional group tolerance.[2][4]
-
The Amide Linker: Provides conformational rigidity and acts as a critical hydrogen bond donor and acceptor, facilitating strong binding interactions within protein targets.
-
The 2-Methoxyphenyl Group: The ortho-methoxy substituent can induce a specific conformation (atropisomerism) and engage in additional hydrophobic or hydrogen bonding interactions, often conferring enhanced potency and selectivity to the final bioactive molecule.[5]
This combination makes the reagent a privileged scaffold for developing inhibitors of key signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers.[6][7]
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 874219-45-9 |
| Molecular Formula | C₁₄H₁₄BNO₄ |
| Molecular Weight | 271.08 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |
Handling & Storage: Like many boronic acids, this reagent is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). It should be stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to ensure its integrity and reactivity.
Core Application: Synthesis of PI3K/mTOR Inhibitors via Suzuki-Miyaura Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction.[8] This reaction is a cornerstone of modern drug discovery for its mild conditions and broad scope.[2] We will detail a representative protocol for the coupling of This compound with a heterocyclic halide, a common strategy for synthesizing kinase inhibitors.[6][9]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a biaryl compound, a core structure in many PI3K inhibitors.[6][10]
Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| Aryl Halide (e.g., 4,6-dichloro-1,5-naphthyridine derivative) | >98% | Commercial | The limiting reagent. |
| This compound | >97% | Commercial | Use 1.2 - 1.5 equivalents. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | Commercial | Use 5-10 mol %. Other catalysts like PdCl₂(dppf) can also be used.[11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Use 2.0 - 3.0 equivalents. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. Degassing is critical. |
| Water | Deionized | In-house | Used in a solvent mixture. |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the aryl halide (1.0 eq.), this compound (1.3 eq.), and potassium carbonate (2.5 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. Water can accelerate the reaction and improve the solubility of the base.[11]
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 - 0.10 eq.) to the flask.
-
Rationale: The catalyst is added last to minimize its exposure to air.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Expected Results & Characterization
-
Yield: 60-90% (highly dependent on the specific aryl halide substrate).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS or HRMS) to confirm its structure and purity.
Synthetic Workflow and Troubleshooting
Visualizing the entire process from starting materials to the final purified product helps in planning and execution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent.3. Poor quality base or boronic acid (decomposed). | 1. Use a fresh bottle of catalyst or a different precatalyst (e.g., PdCl₂(dppf)).2. Ensure rigorous degassing of all solvents.3. Use freshly opened or properly stored reagents. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature and extend the reaction time. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or base.2. Prolonged reaction time at high temperature. | 1. Reduce the amount of water in the solvent mixture.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of complex bioactive molecules. Its utility, demonstrated here in the context of PI3K inhibitor synthesis, stems from its reliable performance in the Suzuki-Miyaura coupling and the crucial role its structural motifs play in target engagement. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this versatile reagent into their drug discovery programs, facilitating the efficient construction of novel and potent therapeutics.
References
-
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link][1][3][12]
-
Cheminform. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link][2]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...[Link][13]
-
Zask, A., et al. (2011). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link][6]
-
Ertl, P. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate. [Link]
-
Gomes, P. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link][14]
-
Martín, M., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry. [Link][9]
-
Szczepaniak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link][5]
-
Gomes, P. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link][15]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Cambridge Open Engage. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications.[Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]
-
MDPI. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.[Link][10]
-
Nottingham ePrints. (2019). Biological Evaluation of Synergistic Drug Combinations, Design and Synthesis of Potent and Selective PI3K Inhibitors and the Des -.[Link]
-
MDPI. (2022). Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers.[Link][7]
-
NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link][11]
-
NIH. (n.d.). Exploring the specificity of the PI3K family inhibitor LY294002.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
In situ click chemistry for discovering boronic acid-based inhibitors
Application Notes & Protocols
Topic: In Situ Click Chemistry for Discovering Boronic Acid-Based Inhibitors
Abstract
The discovery of potent and selective enzyme inhibitors is a cornerstone of modern drug development. Boronic acids have emerged as a privileged class of reversible covalent inhibitors, capable of forming stable yet reversible bonds with key catalytic residues like serine.[1][2] However, traditional discovery methods often involve laborious multi-step synthesis and extensive screening campaigns.[3][4] This guide details the application of in situ click chemistry, a powerful target-guided synthesis strategy, to accelerate the discovery of novel boronic acid-based inhibitors. By using the target enzyme as a template to catalyze the formation of its own inhibitor, this approach allows for the rapid, efficient, and economical identification of highly potent molecules from a library of simple fragments.[3][5][6] We provide the core principles, detailed experimental protocols for screening and validation, and a case study on the discovery of β-lactamase inhibitors to demonstrate the practical application of this technology.
Core Concepts: The Synergy of Boronic Acids and In Situ Click Chemistry
Boronic Acids: Reversible Covalent "Warheads"
Boronic acids are unique functional groups that can interact with nucleophilic amino acid residues, most notably the hydroxyl group of serine, within an enzyme's active site.[2] This interaction forms a tetrahedral boronate adduct, a stable species that mimics the high-energy transition state of the enzymatic reaction.[3] This ability to form a reversible covalent bond makes boronic acids highly effective as transition-state analog inhibitors.[3] The success of drugs like Bortezomib (Velcade®), a proteasome inhibitor, has solidified the therapeutic potential of this compound class.[2]
In Situ Click Chemistry: Target-Guided Synthesis
In situ click chemistry, also known as Kinetic Target-Guided Synthesis (KTGS), is a drug discovery approach where the biological target itself facilitates the synthesis of its own inhibitor.[6][7] The most commonly used reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[7] While this reaction typically requires high energy or a copper catalyst, an enzyme can overcome this activation barrier if it can bind both the azide- and alkyne-containing fragments simultaneously in a favorable orientation within its active site.[3][6] The enzyme effectively acts as a template, dramatically accelerating the reaction rate for fragments that bind optimally, leading to the selective formation of the most potent inhibitor.[7]
The Strategic Combination
The power of the described methodology lies in combining these two concepts. A bifunctional "warhead" molecule is designed containing:
-
A Boronic Acid Moiety: This group acts as an anchor, forming a reversible covalent bond with a catalytic residue (e.g., serine) in the active site.[3][6]
-
A "Clickable" Handle (e.g., an Azide): This functional group is positioned to explore adjacent binding pockets within the active site.[3][6]
When this boronic acid-azide warhead is incubated with the target enzyme and a library of alkyne-containing fragments, the enzyme selectively "clicks" the best-fitting alkyne to the anchored warhead, assembling a high-affinity inhibitor directly within the binding site.
Figure 1. Conceptual workflow of in situ click chemistry for boronic acid inhibitor discovery.
Experimental Design and Workflow
The process of discovering inhibitors using this method can be broken down into four key stages: warhead design, in situ screening, hit identification, and kinetic validation.
Figure 2. High-level experimental workflow from design to validated inhibitor.
Detailed Protocols
Protocol 1: Selection and Preparation of Reagents
Rationale: The success of the screen is critically dependent on the design of the boronic acid warhead and the diversity of the alkyne library. The warhead must have sufficient initial affinity to act as an anchor.[3] A good starting point is to modify a known, albeit weak, boronic acid inhibitor of the target class.
Materials:
-
Target Enzyme (e.g., KPC-2 or AmpC β-lactamase)
-
Boronic Acid-Azide Warhead (e.g., 3-azidomethylphenyl boronic acid)[3][8]
-
Alkyne Fragment Library (diverse, water-soluble, commercially available or synthesized)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
DMSO (for stock solutions)
Procedure:
-
Enzyme Preparation: Prepare a concentrated stock solution of the purified target enzyme in the assay buffer. Determine the precise concentration via a standard method (e.g., Bradford or BCA assay).
-
Warhead Stock: Prepare a 10-100 mM stock solution of the boronic acid-azide warhead in DMSO.
-
Alkyne Library Plating: Prepare 10-100 mM stock solutions of each alkyne fragment in DMSO. For screening, create a master plate (96- or 384-well format) containing the library of alkynes. It is also possible to screen pools of alkynes.
Protocol 2: In Situ Click Chemistry Screening Assay
Rationale: This protocol is designed to identify which alkyne fragments, if any, are "clicked" to the boronic acid warhead in the presence of the target enzyme. Control reactions are essential to validate that the product formation is target-dependent.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:
-
Test Reaction: Target Enzyme + Boronic Acid-Azide Warhead + Alkyne Fragment(s)
-
Control Reaction (No Enzyme): Assay Buffer + Boronic Acid-Azide Warhead + Alkyne Fragment(s)
-
-
Reagent Concentrations (Example):
-
Target Enzyme: 10-50 µM
-
Boronic Acid-Azide Warhead: 100-200 µM
-
Alkyne Fragment(s): 100-200 µM
-
Final Volume: 50-100 µL
-
Note: Concentrations must be optimized. The warhead and alkyne concentrations should be high enough to favor binding but low enough to minimize background reaction.
-
-
Incubation: Gently mix the components and incubate at a suitable temperature (e.g., 25°C or 37°C) for a set time course (e.g., 8, 16, 24 hours).[5] The optimal time depends on the enzyme's catalytic efficiency.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile with 0.1% formic acid) to precipitate the enzyme and prepare the sample for analysis.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for LC-MS analysis.
Protocol 3: Hit Identification by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the reaction components and identify the newly formed triazole product. The mass of the "clicked" product will be the sum of the masses of the boronic acid-azide warhead and the specific alkyne fragment.
Procedure:
-
LC-MS Method: Develop an LC method (e.g., using a C18 column) that can separate the boronic acid warhead, the alkyne fragment, and the expected triazole product.
-
Analysis: Inject the supernatant from the Test and Control reactions.
-
Data Interpretation:
-
Extract the ion chromatograms for the expected mass of the triazole product(s).
-
A "hit" is identified when a peak corresponding to the triazole product is observed in the Test Reaction but is absent or significantly smaller in the Control Reaction (No Enzyme).
-
The Amplification Coefficient (AC) can be calculated as the peak area of the product in the Test Reaction divided by the peak area in the Control Reaction. A high AC indicates efficient enzyme-templated synthesis.
-
Case Study: β-Lactamase Inhibitor Discovery
In a study targeting β-lactamases KPC-2 and AmpC, researchers employed this in situ click chemistry approach.[3][4][5]
-
Warhead: 3-azidomethylphenyl boronic acid (Compound 3) was identified as an effective scaffold.[3][8]
-
Library: A library of 90 different alkynes was screened.[3]
-
Screening: The warhead and alkyne library were incubated with either KPC-2 or AmpC.
-
Hit Identification: LC-MS analysis revealed the formation of specific triazole products only in the presence of the enzymes.[3][4]
-
Validation: The identified "clicked" products were synthesized independently and tested for their inhibitory activity.
Data Summary: The results demonstrated that the newly formed triazole inhibitors were significantly more potent than the initial boronic acid warhead.
| Compound | Target Enzyme | Description | Ki (nM) | Fold Improvement vs. Warhead |
| Warhead 3 | AmpC | Azide-Boronic Acid Anchor | 700 | - |
| 10a | AmpC | In Situ Clicked Product | 140 | 5x |
| Warhead 3 | KPC-2 | Azide-Boronic Acid Anchor | 2300 | - |
| 5 | KPC-2 | In Situ Clicked Product | 730 | 3.15x |
Data adapted from Santi, N., et al. (2024).[3]
Troubleshooting and Key Considerations
-
Low Amplification: If product formation is low, consider optimizing reagent concentrations, increasing incubation time, or redesigning the warhead for higher initial affinity.
-
High Background: A high signal in the no-enzyme control suggests the non-templated reaction is occurring. Reduce incubation time or reagent concentrations. Ensure no trace metal contaminants (like copper) are present, which could catalyze the reaction.
-
Solubility: Ensure all fragments and the final products are soluble in the aqueous assay buffer. The use of a small percentage of co-solvent (e.g., DMSO) is common but should be kept to a minimum (<5%) to avoid enzyme denaturation.
-
Reversible Covalent Interaction: Control experiments confirmed that the reversible covalent bond between the boronic acid and the catalytic serine does not interfere with the LC-MS detection of the inhibitors.[3][5]
Conclusion
The use of in situ click chemistry with boronic acid warheads is a robust and efficient strategy for the discovery of potent enzyme inhibitors. It leverages the enzyme's own binding pocket as a micro-reactor to assemble fragments into a high-affinity ligand. This approach minimizes the synthetic burden associated with traditional library screening and provides a direct path from fragment screening to potent lead compounds, significantly accelerating the early stages of drug discovery.
References
-
Santi, N., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available at: [Link]
-
Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
-
Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. Available at: [Link]
-
Santi, N., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. PubMed. Available at: [Link]
-
Tondi, D., et al. (2015). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Santi, N., et al. (2025). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available at: [Link]
-
Agnew, H. D., et al. (2014). In situ click chemistry: from small molecule discovery to synthetic antibodies. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Available at: [Link]
-
Verhelst, S. H. L. (2019). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. Available at: [Link]
-
Bull, S. D., et al. (2011). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Santi, N., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. Available at: [Link]
Sources
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- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. The unique electronic and steric properties of this substrate can present specific hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.
Understanding the Challenges with this compound
The structure of this compound presents a combination of factors that can complicate the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-methoxy group on the phenylcarbamoyl moiety can create steric bulk, potentially hindering the approach of the palladium catalyst to the boronic acid. This can slow down the crucial transmetalation step.[1][2]
-
Electronic Effects: The amide linkage is an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid. This deactivation can make the transmetalation step less favorable.[3][4]
-
Potential for Catalyst Inhibition: The amide functionality, with its lone pair of electrons, could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might be observing in your reaction.
Problem 1: Low or No Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, it is likely that a key step in the catalytic cycle is being inhibited.
Q: I see very little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?
A: A systematic approach to screening reaction parameters is the most effective strategy. The choice of catalyst, ligand, solvent, and base are all critical for a successful reaction, especially with challenging substrates.[6][7]
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8][9]
-
Reagent Purity: Use fresh, high-purity boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[6][10] Solvents should be anhydrous and free of peroxides.
Optimization Strategy:
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.
dot
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
1. The Role of the Base:
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[11][12][13] For sterically hindered and electron-deficient boronic acids, the choice of base is critical.
-
Recommendation: Screen a variety of bases. While weaker bases like Na2CO3 might be insufficient, stronger bases like K3PO4 or Cs2CO3 often give better results with challenging substrates.[12] In some cases, fluoride bases like KF can also be effective.[14]
| Base | Common Solvent(s) | Typical Equivalents | Notes |
| K3PO4 | Toluene, Dioxane, THF | 2-3 | Often effective for hindered substrates. Anhydrous conditions may require a small amount of water.[15] |
| Cs2CO3 | Dioxane, DMF, Toluene | 2-3 | Highly effective, but more expensive. Good for difficult couplings.[16] |
| K2CO3 | Toluene/H2O, Ethanol/H2O | 2-4 | A common and cost-effective choice, but may be less effective for this substrate.[8] |
| KF | Dioxane, THF | 3 | Can be used when base-sensitive functional groups are present.[17] |
2. Ligand Selection:
For sterically hindered substrates, the ligand on the palladium catalyst plays a significant role. Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps and can stabilize the catalytic species.[1][18][19]
-
Recommendation: If using a standard catalyst like Pd(PPh3)4 is giving low yields, switch to a catalyst system with a more specialized ligand. Buchwald-type ligands are often excellent choices for challenging couplings.[1]
| Ligand Type | Example(s) | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination. |
| Trialkylphosphines | P(t-Bu)3, PCy3 | Highly electron-donating, can improve catalyst activity with less reactive halides. |
3. Solvent Effects:
The solvent can influence the solubility of reagents, the stability of the catalyst, and the rate of the reaction.[20][21][22]
-
Recommendation: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. For substrates with poor solubility, a mixture of solvents or a higher boiling point solvent like DMF might be necessary, but be mindful of potential side reactions at higher temperatures.[16][17]
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates that side reactions are competing with your desired coupling.
Q: What are the likely side products, and how can I minimize them?
A: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
1. Protodeboronation:
This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of water.[6][10] Your starting boronic acid can be consumed before it has a chance to couple.
-
Mitigation Strategies:
-
Use freshly opened or purified boronic acid.
-
Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are often more stable.[3][23]
-
Minimize reaction time and use the lowest effective temperature.
-
Ensure your base is fully dissolved; heterogeneous reaction mixtures can sometimes exacerbate this issue.
-
dot
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
2. Homocoupling:
This is the coupling of two boronic acid molecules to form a biaryl byproduct (R'-R'). It is often promoted by the presence of Pd(II) species and oxygen.[9]
-
Mitigation Strategies:
-
Rigorously degas your reaction mixture to remove all traces of oxygen.
-
If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.
-
Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[6]
-
Frequently Asked Questions (FAQs)
Q1: My boronic acid seems to be poorly soluble in the reaction mixture. What can I do? A1: Poor solubility can significantly slow down the reaction. Try switching to a more polar solvent system, such as a mixture of toluene and DMF, or dioxane/water.[24] Gently heating the mixture can also help, but be cautious of promoting side reactions.
Q2: I am using an aryl chloride as my coupling partner, and the reaction is very sluggish. A2: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[8][25] To achieve good yields, you will likely need a highly active catalyst system, such as one employing a Buchwald-type ligand, and potentially higher reaction temperatures.[26][27]
Q3: Can I use microwave irradiation to improve my yield and reaction time? A3: Yes, microwave-assisted Suzuki couplings can be very effective, often leading to dramatically shorter reaction times and improved yields, even with lower catalyst loadings.[6] This can be particularly beneficial for difficult couplings.
Q4: My reaction works, but the yield is inconsistent between batches. What could be the cause? A4: Inconsistency often points to issues with reagent quality or reaction setup.
-
Boronic Acid Quality: The purity of your this compound can vary. Consider purifying it by recrystallization if you suspect impurities.
-
Base Quality: The hydration state of bases like K3PO4 can affect their activity. Grinding the base to a fine powder can improve reproducibility.[15]
-
Inert Atmosphere: Ensure your degassing and inerting procedure is consistent for every reaction.
Q5: What is a good starting point for a general protocol with this boronic acid? A5: A robust starting point would be:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely ground, anhydrous base like K3PO4 (2.5 equiv).[4]
-
Evacuate and backfill the vessel with argon or nitrogen three times.[28]
-
Add a pre-catalyst like Pd(dppf)Cl2 (2-5 mol%) or a combination of a palladium source (e.g., Pd2(dba)3) and a suitable ligand (e.g., SPhos).
-
Add a degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.[28]
References
- Alacid, E., & Najera, C. (2009). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction: A Computational Study. Journal of the American Chemical Society.
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Chevalier, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Takeda, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Kuznetsov, M. L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Sherwood, J., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study with Experimental Validation.
- ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Knapp, S. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (2016).
- ChemRxiv. (2022).
- Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Liu, W.-B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ACS Publications. (2022).
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Wisniewski, S. R., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- ResearchGate. (2021). NHC-Pd(II)-Azole Complexes Catalyzed Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids | Request PDF.
- BenchChem. (2025). Catalyst deactivation in Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
- Reddit. (2022). Failed suzuki coupling, any suggenstions?
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 16. researchgate.net [researchgate.net]
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- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 19. scite.ai [scite.ai]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support hub for (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this specific boronic acid. The focus is on the widely-used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1]
Section 1: Understanding the Reagent: Stability and Handling
Before delving into reaction optimization, it's crucial to understand the nature of this compound. Like many boronic acids, its stability and purity can significantly influence reaction outcomes.[2]
Frequently Asked Questions (FAQs) - Stability & Handling
Q1: My this compound appears clumpy or has a different consistency than expected. Is it still usable?
A1: This is a common observation with boronic acids and is often due to the formation of boroxines, which are trimeric anhydrides formed through dehydration.[3][4] While boroxine formation can sometimes affect reactivity, the boronic acid can often be used directly. However, for sensitive reactions or to ensure reproducibility, purification is recommended.
Q2: How can I purify my boronic acid if I suspect degradation or impurity?
A2: Several methods can be employed for purification:
-
Acid-Base Extraction: This is a highly effective method. Treat the crude boronic acid with a base (e.g., NaOH, K2CO3) to form the water-soluble boronate salt.[3][5] Wash the aqueous solution with an organic solvent like diethyl ether to remove non-acidic organic impurities.[5] Subsequently, carefully re-acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified boronic acid, which can then be isolated by filtration.[3][5]
-
Recrystallization: This classic technique can be effective, but finding the right solvent system may require some screening.[3][6]
-
Conversion to a Stable Derivative: For particularly challenging purifications, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is an excellent strategy.[3][7][8] These derivatives are often crystalline, air-stable solids that are easier to purify by chromatography or recrystallization.[3][8]
Q3: What are the best practices for storing this compound?
A3: To minimize degradation, store the boronic acid in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). While many boronic acids are relatively stable, prolonged exposure to air and moisture can lead to decomposition.[8] For long-term storage, consider converting it to a more stable boronate ester.[9]
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success hinges on the careful optimization of several parameters.[1][10]
Logical Flow for Troubleshooting a Failed Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs) - Reaction Optimization
Q4: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What should I check first?
A4: When a Suzuki coupling fails, systematically evaluate the following key components:
-
Catalyst System: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any additional ligand are active.[11] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[11]
-
Base: The choice and quality of the base are critical.[12] The base activates the boronic acid for transmetalation.[7][13][14][15] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
-
Solvent: The solvent system must be appropriate for the substrates and catalyst. Mixtures of organic solvents (e.g., dioxane, THF, toluene) with water are common.[3][10] The solvent must be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[11]
-
Reaction Temperature: Most Suzuki couplings require heating (typically 80-110 °C).[3] However, if substrates are thermally sensitive, lower temperatures may be necessary. Conversely, unreactive partners might benefit from higher temperatures.[3]
Q5: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[11]
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents (including water) and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period (15-20 minutes).[3][11]
-
High-Quality Reagents: Use a high-purity palladium catalyst and ensure the boronic acid is of good quality.
Q6: I am coupling this compound with a sterically hindered aryl halide and getting poor results. What adjustments should I make?
A6: Steric hindrance can significantly slow down the key steps of the catalytic cycle.[11]
-
Bulky, Electron-Rich Ligands: Employing specialized ligands is often necessary for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they can accelerate both oxidative addition and reductive elimination steps.[11] N-heterocyclic carbenes (NHCs) are also a good option.[13]
-
Stronger Base/Higher Temperature: More forcing conditions may be required. Consider using a stronger base like K₃PO₄ or Cs₂CO₃ and increasing the reaction temperature.
Experimental Workflow: A General Protocol for Suzuki-Miyaura Coupling
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 10. Yoneda Labs [yonedalabs.com]
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- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with a common but often misunderstood side reaction: protodeboronation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to enhance the success and reproducibility of your reactions.
Section 1: The Underpinning Science — What is Protodeboronation?
Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] In the context of a Suzuki-Miyaura coupling, this is a highly detrimental side reaction. It irreversibly consumes your nucleophilic boron reagent, converting it into a simple arene, which directly reduces the yield of your desired biaryl product.[2][4]
The core challenge in any Suzuki coupling is to ensure that the rate of the desired catalytic cycle (transmetalation) significantly outpaces the rate of protodeboronation.[4] This side reaction is highly sensitive to the reaction environment, and its mechanism can be catalyzed by either acid or base.[1] However, in the vast majority of Suzuki protocols, which employ basic conditions to facilitate the catalytic cycle, the base-catalyzed pathway is the primary concern.[1][5] This pathway typically involves the formation of a more reactive, negatively charged "ate" complex, the arylboronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) to cleave the C-B bond.[1][2]
Several factors can accelerate this unwanted process:
-
Substrate Electronics: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (especially those containing nitrogen) are notoriously susceptible to protodeboronation.[2][6][7]
-
Reaction Conditions: High temperatures, the presence of excess water, and prolonged reaction times can all increase the rate of protodeboronation.[2][3][4]
-
Base Selection: The strength and type of base used are critical. Strong bases can dramatically accelerate the decomposition of the boronic acid.[2][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address the specific issues you might encounter in the lab.
Q1: My reaction yield is low, and my analysis (LC-MS/GC-MS) shows a significant amount of the corresponding arene byproduct from my boronic acid. What is happening?
This is the classic signature of protodeboronation.[4] You are observing the direct consequence of your boronic acid starting material (Ar-B(OH)₂) being converted to the simple arene (Ar-H).[2] This indicates that the conditions of your reaction are favoring the undesired protodeboronation pathway over the productive Suzuki coupling. The key is to adjust the parameters to tip the kinetic balance back in favor of your desired reaction.
Q2: How does my choice of base impact the rate of protodeboronation?
The base is arguably the most critical variable to control. While a base is essential for the catalytic cycle, an inappropriate choice can be the primary driver of protodeboronation.[8]
-
The Problem with Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment (>10) that is known to accelerate protodeboronation.[4][6] They rapidly generate the arylboronate anion, which, if not consumed quickly by the palladium catalyst, will be destroyed by a proton source.
-
The Solution with Milder Bases: Switching to a milder inorganic base is often the most effective first step. Finely ground potassium phosphate (K₃PO₄) or carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] These bases are strong enough to facilitate the catalytic cycle but often create a less aggressive environment, thereby suppressing the decomposition of sensitive boronic acids. In some cases, potassium fluoride (KF) can also be effective.[4]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Strength | Effect on Protodeboronation | Recommended For |
| NaOH, KOH | Strong | High risk, accelerates decomposition[4] | Robust, electron-rich boronic acids |
| K₂CO₃, Cs₂CO₃ | Moderate | Lower risk, good general-purpose bases[9] | General use, moderately sensitive substrates |
| K₃PO₄ | Moderate-Weak | Often the best choice for suppressing protodeboronation[4] | Highly sensitive, heteroaromatic boronic acids |
| KOAc, CsOAc | Weak | Very low risk, may require more forcing conditions | When other bases fail due to decomposition[10] |
Q3: My arylboronic acid is known to be unstable. What are my options beyond changing the base?
When dealing with an inherently unstable boronic acid, you may need to use a more robust derivative of the reagent itself. This strategy protects the vulnerable C-B bond until it is needed in the catalytic cycle.
-
Boronic Esters (e.g., Pinacol Esters): Converting the boronic acid to a boronate ester, such as a pinacol ester (Ar-Bpin), can significantly increase its stability.[11] The ester group shields the boron center, making it less susceptible to hydrolysis and subsequent protodeboronation.[5][11] While esterification is a common strategy, it does not always guarantee greater stability compared to the corresponding acid, as hydrolysis can still occur in the reaction medium.[5]
-
Potassium Organotrifluoroborates (Ar-BF₃K): These tetracoordinate boron species are exceptionally stable, crystalline solids that are much less prone to protodeboronation than their boronic acid counterparts.[12][13][14] They are compatible with a wide range of functional groups and can be stored indefinitely at room temperature.[12][13] They participate in the reaction via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing the opportunity for decomposition.[15][16][17]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids. They are particularly useful in complex, multi-step syntheses. Like trifluoroborates, they act as slow-release sources of boronic acid under the reaction conditions, which is highly effective at minimizing side reactions.[1]
Q4: What is the optimal temperature and reaction time to minimize protodeboronation?
Temperature is a double-edged sword. While elevated temperatures increase the rate of the desired Suzuki coupling, they also accelerate the undesired protodeboronation.[4]
-
Guideline: Operate at the lowest effective temperature. For many modern, highly active catalyst systems, reactions can proceed efficiently in the 40-80 °C range.[4] If you observe significant byproduct formation at 100 °C, lowering the temperature to 70-80 °C can dramatically improve the outcome by slowing the rate of decomposition more than the rate of coupling.[4]
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times give the boronic acid more opportunity to decompose.[2] The goal is to stop the reaction as soon as the limiting reagent (often the aryl halide) has been consumed.
Q5: How can I set up an experiment to minimize the risk of protodeboronation from the start?
A robust experimental setup is your first line of defense. The following protocol incorporates best practices for coupling with a sensitive arylboronic acid.
Optimized Protocol for Coupling with Unstable Boronic Acids
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid derivative (e.g., pinacol ester or trifluoroborate salt, 1.2–1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).
-
Solvent System: Use an anhydrous, deoxygenated solvent. A mixture of an ethereal solvent like 1,4-dioxane or THF with a minimal amount of water (e.g., 10:1 ratio) is often effective. The solvent plays a crucial role and its quality can impact the reaction.[18]
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove oxygen, which can contribute to side reactions.[9]
-
Catalyst Addition: Under the inert atmosphere (preferably in a glovebox), add a modern, highly active palladium precatalyst system (e.g., XPhos-Pd-G3 or SPhos-Pd-G2, 1-2 mol%).[4] These advanced catalysts promote rapid coupling, which helps to outcompete the slower protodeboronation pathway.[1]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS every 1-2 hours. Check for the consumption of the aryl halide and the formation of both your desired product and the deboronated byproduct.[4]
-
Work-up & Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Section 3: Visual Summaries & Workflows
Visual aids can clarify the competitive nature of these reactions and provide a logical path for troubleshooting.
Diagram 1: Competing Reaction Pathways
This diagram illustrates the central challenge: the palladium catalyst must intercept the arylboronate before it is destroyed by a proton source.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical sequence of steps to diagnose and solve issues with protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- BenchChem Technical Support. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Fu, N., et al. (2020).
- Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
- Wikipedia. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry.
- Molander, G. A., & Biolatto, B. (2003).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem Technical Support. (2025).
- Jana, S., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Dreher, S. D., et al. (2008).
- Sigma-Aldrich. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Métivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- Lee, C. S. (2014).
- Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling.
- Reddit user Atalantius. (2022). Comment on "For the pro's (Suzuki)". r/Chempros.
- ResearchGate. (2016). Effect of solvent on the Suzuki reaction.
- Scott, P. J. H., & Sanford, M. S. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic....
- Nolan, S. P., & Organ, M. G. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem Technical Support. (2025). Preventing protodeboronation in reactions using "Chloro(diethoxy)borane".
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Naeimi, H., & Kiani, F. (2015).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit user jt1994863. (2022). Comment on "Unexpected byproduct in Suzuki-Miyaura coupling...". r/chemistry.
- ResearchGate user comments. (2017). Suzuki coupling Reaction's yield is very low....
- Reddit user thenexttimebandit. (2021).
Sources
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- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [repository.upenn.edu]
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- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Impact of catalyst and ligand choice on Suzuki coupling with substituted boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial C-C bond-forming reactions, particularly when working with challenging substituted boronic acids. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles and enhance your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during Suzuki coupling experiments. Each issue is analyzed by its probable causes, followed by a systematic approach to resolution.
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most frequent challenge in Suzuki coupling. The issue often traces back to the activity of the catalytic system or the stability of the reagents.[1]
Plausible Causes:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive palladium black.[2] Similarly, phosphine ligands can oxidize, inhibiting the catalytic cycle.[2] If using a Pd(II) precatalyst, it must be successfully reduced in situ to initiate the reaction.[1][3]
-
Poor Substrate Reactivity: The reactivity of the organic halide partner follows the general trend: I > Br > OTf >> Cl.[2] Aryl chlorides are particularly challenging and require highly active catalyst systems.[4]
-
Boronic Acid Instability: Boronic acids are prone to degradation, most commonly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][5] This side reaction is often catalyzed by aqueous base or the palladium complex itself.[5][6]
-
Improper Reaction Conditions: Incorrect choice of solvent, base, or temperature can halt the reaction.[7] Solvents must be thoroughly degassed to remove oxygen, and bases must be strong enough to promote transmetalation without degrading the substrates.[1][2]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the root cause of a low-yield reaction. The following workflow provides a step-by-step diagnostic process.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Significant Protodeboronation Detected
The presence of a significant amount of the arene byproduct (Ar-H instead of Ar-Ar') points directly to protodeboronation of the boronic acid starting material.[5]
Plausible Causes:
-
Reaction Conditions: The reaction is highly dependent on factors like pH. Both acid- and base-catalyzed pathways for protodeboronation exist.[5]
-
Substrate Electronics: Electron-deficient arylboronic acids and some heteroaromatic boronic acids are particularly susceptible to this side reaction.[8]
-
Palladium-Catalyzed Pathway: Recent studies have shown that Pd(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation, competing directly with the productive cross-coupling pathway.[6]
Recommended Solutions:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative.[2]
-
Pinacol or Neopentyl Glycol Esters: These are significantly more stable than the corresponding boronic acids.[3]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability, even to chromatography, and release the boronic acid slowly under aqueous basic conditions.[3][9]
-
Potassium Trifluoroborates (ArBF3K): These salts are highly crystalline, bench-stable, and less prone to protodeboronation.[9][10]
-
-
Modify Reaction Conditions:
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation pathways that require water.
-
Use a Weaker Base: Switching from a strong base like NaOH to a milder one like potassium fluoride (KF) or potassium carbonate (K2CO3) can reduce the rate of base-catalyzed decomposition.[11][12]
-
-
Re-evaluate Ligand Choice: If palladium-catalyzed protodeboronation is suspected, consider a less bulky ligand if the coupling partners are not sterically demanding.[6]
Issue 3: Reaction Stalls with Sterically Hindered Substrates
When coupling di-, tri-, or even tetra-ortho-substituted biaryls, the reaction often fails due to steric hindrance, which primarily impedes the transmetalation and reductive elimination steps.[13][14]
Plausible Causes:
-
Inefficient Transmetalation: The bulky groups on the boronic acid and/or the aryl halide prevent the two coupling partners from coming together effectively at the palladium center.
-
Slow Reductive Elimination: The final C-C bond-forming step is also sterically sensitive. The bulky groups on the palladium intermediate can make it difficult for the complex to adopt the necessary conformation for reductive elimination.[4]
Recommended Solutions:
-
Employ Bulky, Electron-Rich Ligands: This is the most critical factor for overcoming steric hindrance. These ligands promote both oxidative addition and reductive elimination and stabilize the active monoligated Pd(0) species that is crucial for the reaction.[4][15]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for the sterically demanding steps.
-
Use a Stronger, Non-Coordinating Base: For sterically hindered couplings, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective.[13]
Table 1: Ligand Selection Guide for Substituted Boronic Acids
| Substrate Type | Example Substrates | Recommended Ligand Class | Specific Ligands (Examples) | Rationale |
| Electronically Neutral / Activated | Phenylboronic acid, 4-Tolylboronic acid | Simple Triarylphosphines | PPh₃, P(p-tol)₃ | Sufficiently active for non-challenging substrates; cost-effective. |
| Electron-Rich Aryl Halides | 4-Anisyl chloride | Electron-Rich Dialkylbiaryl Phosphines | SPhos, DavePhos | The ligand's electron-donating ability facilitates the difficult oxidative addition of the electron-rich C-Cl bond.[4] |
| Sterically Hindered | 2,6-Dimethylphenylboronic acid, 2,4,6-Triisopropylphenyl bromide | Bulky, Electron-Rich Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | The steric bulk accelerates the reductive elimination step, which is often rate-limiting for hindered substrates.[4][13] |
| Heteroaryl Chlorides | 2-Chloropyridine, 3-Chlorothiophene | N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IPent | NHCs are strong σ-donors, which makes the palladium center highly electron-rich, promoting the oxidative addition of otherwise unreactive heteroaryl chlorides.[16][17][18] |
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.[3][19]
-
Transmetalation: The organic group (R²) from the activated organoboron species (e.g., a boronate anion) is transferred to the palladium center, displacing the halide. This is the step where the base plays a critical role.[19][20]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Q2: How do I choose between a phosphine and an N-heterocyclic carbene (NHC) ligand?
A2: The choice depends on the specific challenge of your coupling reaction.
-
Phosphine Ligands: This is a vast and versatile class. Simple triarylphosphines like PPh₃ are suitable for straightforward couplings. For more challenging reactions, specialized dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos, SPhos) offer a combination of steric bulk and electron-donating character that can overcome many hurdles.[4] They are generally the first choice for a wide range of applications.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are typically stronger σ-donors than phosphines.[18] This makes the palladium center more electron-rich, which greatly facilitates the oxidative addition step.[18] This property makes NHC-Pd systems exceptionally effective for coupling unreactive electrophiles, such as electron-rich or sterically hindered aryl chlorides.[16][17] For particularly stubborn aryl chloride couplings, an NHC ligand is often the key to success.
Q3: What are the multiple roles of the base in the reaction?
A3: The base is not just a simple additive; it plays several crucial and sometimes competing roles.
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[21][22][23] This "ate" complex is much more reactive in the transmetalation step than the neutral boronic acid.[20][22]
-
Facilitating Catalyst Turnover: The base can react with the Pd(II)-halide complex after oxidative addition, forming a Pd(II)-alkoxide or -hydroxide species. This intermediate is often more susceptible to transmetalation.[20]
-
Potential Negative Roles: An excessively strong base or high concentration can promote undesired side reactions, including protodeboronation of the starting material and decomposition of base-sensitive functional groups on the substrates.[11][21] The choice of base is therefore a critical parameter to optimize.[7]
Q4: How do I set up a typical Suzuki coupling experiment?
A4: Proper experimental technique, especially maintaining an inert atmosphere, is critical for reproducibility and success.
Standard Experimental Protocol
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. University of Arizona Libraries. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Retrieved from [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Morressier. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Retrieved from [Link]
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
OUCI. (2025). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. OUCI. Retrieved from [Link]
-
NIH. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Retrieved from [Link]
-
Hong Kong Baptist University. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. HKBU Scholars. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
ResearchGate. (2025). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 16. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 17. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complexities of Boronic Acid Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with boronic acids. This guide is designed to provide in-depth, field-proven insights into the common challenges of instability encountered during the synthesis and purification of these versatile compounds. Here, you will find not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often shadowed by their inherent instability. The electron-deficient nature of the boron atom makes the C-B bond susceptible to several degradation pathways, which can significantly impact yield, purity, and reproducibility. Understanding these pathways is the first step toward mastering their use.
This guide is structured to address the most pressing questions and issues you may face, from identifying the type of degradation to implementing effective purification and handling strategies.
Core Instability Pathways: A Mechanistic Overview
The instability of boronic acids primarily manifests in three ways: protodeboronation, boroxine formation, and oxidation.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond.[1] This side reaction is a frequent culprit for low yields in cross-coupling reactions.[1] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic substituent.
-
Mechanism: The reaction can be catalyzed by both acid and base.
-
Acid-catalyzed: Involves the reaction of the boronic acid with a strong acid.[2]
-
Base-catalyzed: Proceeds through the formation of a more reactive boronate anion, which then reacts with a proton source like water.[2][3] This pathway is particularly relevant in the basic conditions of Suzuki-Miyaura couplings.[3]
-
-
Influencing Factors:
Boroxine Formation: The Dehydration Dilemma
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[1]
-
Reversibility: This is a reversible process. The addition of water shifts the equilibrium back towards the boronic acid monomer, while its removal favors boroxine formation.
-
Impact: Boroxine formation can complicate stoichiometry in reactions, as the molecular weight and the number of reactive sites per molecule are altered. It can also lead to issues with solubility and characterization.
Oxidation: The Aerobic Degradation
Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[1] This is a significant concern in biological applications, where their stability can be comparable to that of thiols.[1]
-
Mechanism: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by species like peroxides. This is followed by a 1,2-migration of the organic group from boron to oxygen, leading to a labile boric ester that hydrolyzes to an alcohol and boric acid.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect my boronic acid is the problem. What should I investigate first?
A1: Low yields in Suzuki couplings where the boronic acid is implicated often stem from two primary issues: protodeboronation and the purity of the starting material.
-
Check for Protodeboronation: Analyze your crude reaction mixture by LC-MS or GC-MS for the presence of the corresponding arene/alkene (the product of C-B bond cleavage). If significant protodeboronation is observed, consider the following:
-
Switch to Anhydrous Conditions: Since water is a common proton source, using rigorously dried solvents and reagents can significantly suppress this side reaction.
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[3] Consider using weaker bases like K₂CO₃ or KF.
-
"Slow-Release" Strategy: Employing more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates allows for the slow release of the boronic acid in situ, keeping its concentration low and minimizing degradation.
-
-
Verify Starting Material Purity: Boronic acids can degrade upon storage. It's crucial to assess the purity of your boronic acid before use, especially if it has been stored for a long time.
-
NMR Analysis: Check the ¹H NMR for the presence of the protodeboronated byproduct and for complex multiplets that might indicate the presence of boroxine. A simple test is to add a drop of D₂O to the NMR tube; the disappearance of boroxine signals and simplification of the spectrum confirms its presence.
-
Consider a Purification Step: If the starting material is impure, purify it using one of the methods outlined in the "Purification Strategies" section below.
-
Q2: I'm trying to purify my boronic acid derivative on a standard silica gel column, but I'm getting very low recovery or significant streaking on the TLC plate. What's happening?
A2: This is a very common problem. Standard silica gel is acidic and contains surface silanol groups (Si-OH). These can interact with the Lewis acidic boron atom of the boronic acid or its esters, leading to strong adsorption and low recovery. The acidic nature of the silica can also promote on-column hydrolysis of boronate esters back to the more polar and less mobile boronic acid.
Here are some effective solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it before use.
-
Base Treatment: Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v). This will cap the acidic silanol groups.
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic esters, leading to improved recovery. See Protocol 1 for a detailed procedure.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic acids and their esters, neutral alumina can be a good alternative to silica gel.
-
Reversed-Phase Chromatography (C18): This is often a suitable alternative, especially for polar boronic acids. However, be mindful of the potential for decomposition if aqueous mobile phases are used for extended periods, especially at elevated temperatures.
-
Q3: My boronic acid is an oil/amorphous solid and won't crystallize. How can I purify it effectively?
A3: When recrystallization is not an option, derivatization into a stable, crystalline solid is a powerful strategy.
-
Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine often results in the formation of a stable, crystalline adduct that can be easily purified by filtration or recrystallization. This adduct is often stable enough for long-term storage and can sometimes be used directly in subsequent reactions (like Suzuki couplings in protic solvents). The free boronic acid can be regenerated by treatment with acid. See Protocol 2 for a detailed procedure.
-
Conversion to a Potassium Trifluoroborate Salt (BF₃K): Reacting the crude boronic acid or its pinacol ester with KHF₂ forms a highly crystalline and air-stable trifluoroborate salt. These salts are generally easy to handle and purify by recrystallization.
Proactive Stability Management: FAQs
Q4: What are the best practices for storing boronic acids to ensure their long-term stability?
A4: Proper storage is crucial to prevent degradation over time.
-
Temperature: Store boronic acids in a cool, dark place. Refrigeration is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen and moisture.
-
Container: Use a tightly sealed, opaque container. For particularly sensitive compounds, storing in a desiccator is advisable.
-
Avoid Protic Solvents: Do not store boronic acids as solutions in protic solvents for extended periods, as this can promote protodeboronation.
Q5: I have a particularly unstable boronic acid (e.g., a 2-pyridyl boronic acid). What are my options?
A5: For inherently unstable boronic acids, it's often best to generate them in situ or use a more stable derivative.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with silica gel chromatography. They can be used in "slow-release" cross-coupling reactions where the boronic acid is gradually liberated under the reaction conditions.
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are generally more stable than the corresponding boronic acids and are a common choice for purification and handling.
-
Trifluoroborate Salts: As mentioned earlier, these are highly stable, crystalline solids.
Data-Driven Purification Choices
The choice of purification method can significantly impact the final yield and purity of your boronic acid. The following table provides a general comparison, though optimal results will be compound-specific.
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Recrystallization | 50-90% | >98% | High purity, scalable, cost-effective. | Only for crystalline solids, can have lower yields. | Crystalline boronic acids with thermally stable properties. |
| Chromatography (Standard Silica) | Highly Variable (can be <30%) | Variable | Widely available. | Strong adsorption, potential for degradation, low recovery. | Non-polar, robust boronic acids and esters. |
| Chromatography (Treated Silica) | 60-95% | >95% | Improved recovery and reduced tailing. | Requires pre-treatment of the stationary phase. | Boronic acids and esters prone to adsorption on standard silica. |
| Diethanolamine Adduct Formation | 70-95% | >99% (after recrystallization) | Excellent for non-crystalline compounds, yields a stable solid. | Two-step process (formation and cleavage), adds atoms. | Oily or amorphous boronic acids, or for long-term stable storage. |
| Acid/Base Extraction | 60-90% | 90-98% | Good for removing neutral impurities. | Only for boronic acids without other acidic/basic functional groups. | Simple boronic acids with impurities of different acid/base character. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is effective at minimizing the over-adsorption of boronic esters during column chromatography.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. (e.g., 5 g of boric acid in 100 mL of methanol).
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to fully wet the silica.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the silica gel thoroughly under high vacuum to remove all traces of methanol. The boric acid-impregnated silica gel is now ready for use.
Protocol 2: Purification via Diethanolamine Adduct Formation and Cleavage
This two-step protocol is excellent for purifying unstable or non-crystalline boronic acids.
Part A: Adduct Formation
Materials:
-
Crude boronic acid
-
Diethanolamine
-
A suitable solvent (e.g., dichloromethane, diethyl ether)
-
Filtration apparatus
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the chosen solvent in a flask with a stir bar.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring at room temperature.
-
A precipitate of the diethanolamine adduct should form, sometimes after an initial dissolution of the starting material.
-
Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.
-
Isolate the white solid adduct by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the adduct can be further enhanced by recrystallization if necessary.
Part B: Cleavage of the Adduct (Regeneration of Boronic Acid)
Materials:
-
Purified diethanolamine-boronic acid adduct
-
A biphasic solvent system (e.g., ethyl acetate and 1M HCl)
-
Separatory funnel
Procedure:
-
Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (like ethyl acetate) and an aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously until all the solid has dissolved and partitioned between the two layers. The acid protonates the diethanolamine, rendering it water-soluble, and liberates the free boronic acid, which will be in the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the purified boronic acid.
Visualizing the Chemistry
Boronic Acid Degradation Pathways
Caption: Key degradation pathways for boronic acids.
Decision Workflow for Boronic Acid Purification
Caption: A decision tree for selecting a suitable purification method.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
Sources
Technical Support Center: Enhancing the Stability of Aryl Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the common stability challenges encountered with aryl boronic esters and to offer robust strategies to overcome them. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing not just a solution, but a scientifically grounded explanation for why it works.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
Question: I'm performing a Suzuki-Miyaura coupling with an electron-rich or heteroaryl boronic ester, and my yields are consistently low and variable. I suspect my boronic ester is degrading under the reaction conditions. What's happening and how can I fix it?
Answer:
This is a classic problem, and your suspicion is likely correct. The primary culprit is often protodeboronation , a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This process is particularly rapid for electron-rich and certain heteroaryl boronic acids and their esters, especially under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.[1][3]
Another potential issue is oxidation of the boronic ester, which can also lead to loss of starting material.[4][5]
Root Cause Analysis & Strategic Solutions:
The instability of many boronic acids and their esters stems from the Lewis acidic nature of the boron atom, making it susceptible to nucleophilic attack.[6] The key to improving your yields is to mitigate these decomposition pathways.
While pinacol esters are common, they may not offer sufficient stability for particularly sensitive substrates.[7][8] Consider these alternatives:
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline solids that are often indefinitely stable on the benchtop and compatible with silica gel chromatography.[9][10][11] The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate species that is inert to cross-coupling conditions.[6][12]
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are highly crystalline, easy to handle, and generally stable to air and moisture.[13][14] They are more resistant to protodeboronation than the corresponding boronic acids.[13]
-
Diaminonaphthalene (dan) Amides: The nitrogen atoms in the 'dan' group donate electron density to the empty p-orbital of the boron, reducing its Lewis acidity and thus its reactivity towards degradation.[15]
-
Sterically Hindered Esters (e.g., Epin): Esters derived from bulky diols like 1,1,2,2-tetraethylethylene glycol (Epin) can offer enhanced stability compared to pinacol esters, likely due to steric shielding of the boron center.[16][17][18]
For highly unstable boronic acids, the "slow-release" strategy is a powerful solution.[6][9][19] Instead of using the boronic acid or a readily hydrolyzed ester, a stable MIDA boronate is used in the reaction. Under mild basic conditions (e.g., K₃PO₄ in aqueous dioxane), the MIDA boronate slowly hydrolyzes to release the active boronic acid in situ.[9][20] This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition while still allowing for efficient cross-coupling.[6][21]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Slow-release of boronic acid from a stable MIDA boronate."
Experimental Protocol: Suzuki-Miyaura Coupling of an Unstable Heteroaryl Boronic Acid using the MIDA Boronate Slow-Release Strategy
-
Preparation of the MIDA Boronate: If not commercially available, synthesize the MIDA boronate from the corresponding boronic acid and N-methyliminodiacetic acid, often under Dean-Stark conditions.[12]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the heteroaryl MIDA boronate (1.0-1.2 equiv), a palladium catalyst (e.g., 5 mol % Pd(OAc)₂), a suitable phosphine ligand (e.g., 10 mol % SPhos), and K₃PO₄ (7.5 equiv).[19]
-
Solvent and Temperature: Add a solvent system such as 5:1 dioxane/H₂O to achieve a concentration of approximately 0.07 M.[19] Heat the reaction mixture to 60-100 °C, depending on the reactivity of the aryl halide.[19]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Issue 2: My Aryl Boronic Ester Decomposes During Chromatographic Purification
Question: I've successfully run my reaction, but I'm losing a significant amount of my boronic ester-containing product during silica gel column chromatography. What causes this, and how can I prevent it?
Answer:
This is a common frustration. Standard silica gel is slightly acidic and contains variable amounts of water, both of which can promote the hydrolysis of boronic esters back to the more polar (and often less stable) boronic acids.[16] This can lead to streaking on the TLC plate and poor recovery from the column. Some boronic esters are also simply unstable on silica.[16]
Solutions for Chromatographic Purification:
-
Use MIDA Boronates: MIDA boronates are exceptionally stable on silica gel, making them ideal for reactions where the product is a boronic ester that needs to be carried forward.[10][11][22] They exhibit a unique binary affinity for silica gel, being immobile in solvents like diethyl ether and mobile in THF, which can be exploited for purification.[22]
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (e.g., 1% v/v) to neutralize the acidic sites.
-
Use Boric Acid-Treated Silica Gel: For pinacol esters, pre-treating the silica gel with boric acid can sometimes improve purification outcomes.[15]
-
Switch to a More Stable Ester: As mentioned previously, sterically hindered esters like Epin derivatives have shown enhanced stability on silica gel compared to their pinacol counterparts.[16][17][18]
Frequently Asked Questions (FAQs)
What are the main pathways for aryl boronic ester decomposition?
The two primary decomposition pathways are:
-
Protodeboronation: The cleavage of the C–B bond, which is replaced by a C–H bond. This is often catalyzed by acid or base and is more prevalent for electron-rich or certain heteroaryl systems.[1][23]
-
Oxidation: The conversion of the C–B bond to a C–O bond, typically forming a phenol. This can be mediated by reactive oxygen species.[4][5]
dot graph TD { subgraph "Decomposition Pathways" Aryl_Boronic_Ester [label="Aryl Boronic Ester (Ar-B(OR)₂)"]; Protodeboronation [label="Protodeboronation"]; Oxidation [label="Oxidation"]; Arene [label="Arene (Ar-H)"]; Phenol [label="Phenol (Ar-OH)"];
} caption: "Major decomposition pathways of aryl boronic esters."
How does the choice of diol in a boronic ester affect its stability?
The stability of a boronic ester is significantly influenced by the diol used for its formation.
-
Steric Hindrance: Bulky diols, such as pinacol or the even more hindered 1,1,2,2-tetraethylethylene glycol (Epin), can sterically protect the boron atom from nucleophilic attack and hydrolysis.[12][16]
-
Ring Strain: The size of the ring formed by the diol and the boron atom matters. Five-membered rings (e.g., from pinacol) are generally more stable than six-membered rings. Six-membered ring esters can experience 1,3-diaxial strain in the tetrahedral boronate intermediate, which can accelerate protodeboronation compared to the parent boronic acid.[1]
Can I interconvert between different boronic acid protecting groups?
Yes, and this can be a powerful synthetic strategy. A general method involves the conversion of various protected boronic acids into an intermediate organotrifluoroborate salt.[24][25] From this common intermediate, a variety of other protected boronic esters can be generated through solvolysis in the presence of the desired diol or other protecting group precursor.[24]
When should I choose a trifluoroborate salt over a boronic ester?
Potassium trifluoroborate salts are an excellent choice when you need a highly stable, crystalline, and easy-to-handle solid.[13][26] They are generally more stable to air and moisture than boronic acids.[14] However, their solubility can be limited in some organic solvents.[27] They are particularly useful for unstable boronic acids, such as certain alkyl and cyclopropyl derivatives, where the corresponding boronic acid is prone to rapid decomposition.[13]
Data Summary: Stability of Phenylboronic Acid and its Derivatives
The following table provides a qualitative comparison of the stability of phenylboronic acid and some of its common derivatives.
| Boron Species | General Benchtop Stability | Stability to Chromatography | Susceptibility to Protodeboronation |
| Phenylboronic Acid | Low (can dehydrate to boroxine) | Poor | High |
| Phenylboronic Acid Pinacol Ester (Bpin) | Moderate | Moderate (can hydrolyze) | Moderate |
| Potassium Phenyltrifluoroborate | High | High | Low |
| Phenyl MIDA Boronate | Very High | Excellent | Very Low (inert) |
References
- Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society.
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
-
Collins, B. S. L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
MIDA boronate. Chem-Station Int. Ed. [Link]
-
Collins, B. S. L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
- Collins, B. S. L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protecting groups for boronic acids.
-
Churches, Q. I., et al. (2014). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Slow release of organoboronic acids in cross-coupling reactions.
-
MIDA Boronates in Iterative Cross-Coupling. Organic Syntheses. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]
-
Wang, L., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules. [Link]
-
Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health. [Link]
-
Collins, B. S. L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. National Institutes of Health. [Link]
-
Wang, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Tetrabutylammonium Trifluoroborates. Organic Syntheses. [Link]
-
Penketh, C. R., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Synthesis of Ratanhine. Synfacts. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ACS Publications. [Link]
-
Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
-
Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Omega.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 20. scispace.com [scispace.com]
- 21. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
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- 24. pubs.acs.org [pubs.acs.org]
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- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Purification of Functionalized Phenylboronic Acids
Welcome to the technical support center for the purification of functionalized phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity phenylboronic acids, which are crucial intermediates in modern organic synthesis.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification hurdles, ensuring the integrity and reactivity of your compounds.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the purification of functionalized phenylboronic acids.
Q1: My phenylboronic acid appears to be decomposing on silica gel during column chromatography. What is happening and how can I prevent it?
A1: Phenylboronic acids can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2] This is often observed as streaking on a TLC plate or low recovery from a column. The Lewis acidic boron atom can interact strongly with the silanol groups, and in some cases, this can catalyze degradation pathways like protodeboronation, especially if moisture is present.[3]
-
Quick Tip: To mitigate this, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent system and then packing the column. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[4] For particularly sensitive compounds, consider protecting the boronic acid as a more stable boronate ester, such as a pinacol ester, before chromatography.[5]
Q2: I'm observing a significant amount of a less polar impurity in my NMR that I believe is the boroxine. How do I remove it or prevent its formation?
A2: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[6][7] This is a reversible process, and the equilibrium can be shifted.
-
Prevention: To minimize boroxine formation during workup and storage, avoid overly anhydrous conditions. Storing the boronic acid under an inert atmosphere in a cool, dry, and dark place can also help.[8]
-
Removal: Since boroxine formation is reversible with the addition of water, you can often convert the boroxine back to the boronic acid by dissolving the mixture in a slightly aqueous solvent system before a final purification or isolation step.[6] A biphasic wash with a slightly basic aqueous solution can also help by converting the boronic acid to its boronate salt, which is more water-soluble, leaving the less polar boroxine in the organic layer.
Q3: My functionalized phenylboronic acid has very high polarity, making extraction from aqueous layers difficult. What strategies can I use?
A3: Highly polar functional groups on the phenyl ring can significantly increase the water solubility of your boronic acid.
-
pH Adjustment: Carefully acidifying the aqueous layer to a pH just below the pKa of the boronic acid (typically around 8.8 for phenylboronic acid) can help precipitate the neutral form, which may then be filtered or extracted.[9] However, be cautious not to use too much strong acid, as this can promote other unwanted reactions.[9]
-
Soxhlet Extraction: For very water-soluble compounds, continuous extraction using a Soxhlet apparatus with an appropriate organic solvent can be an effective, albeit slower, method.
-
Salt Saturation: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic compound, facilitating its extraction into an organic solvent.
Q4: How can I effectively remove residual palladium catalyst from my Suzuki-Miyaura coupling reaction to purify my boronic acid product?
A4: Palladium residues can be challenging to remove completely.
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove some of the precipitated palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups that have a high affinity for palladium. Stirring the crude product solution with one of these resins followed by filtration is a highly effective method.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of common purification challenges and offers step-by-step protocols to address them.
Challenge: Protodeboronation During Purification
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This is a common decomposition pathway, particularly in aqueous or protic media, and its rate is highly dependent on pH and the electronic properties of the substituents on the phenyl ring.[3][10]
Root Cause Analysis:
-
Acid-Catalyzed Pathway: In the presence of strong acids, the boronic acid can be protonated, making the carbon-boron bond more susceptible to cleavage.
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists as the boronate anion. This species can then react with a proton source, like water, leading to protodeboronation.[3]
-
Metal-Catalyzed Pathway: Residual transition metals from preceding reaction steps can catalyze protodeboronation.
Troubleshooting Workflow:
Caption: Decision workflow for addressing protodeboronation.
Recommended Protocol: Purification via Boronate Ester Protection
For boronic acids that are particularly prone to protodeboronation, a protection-purification-deprotection strategy is highly effective. The pinacol ester is a popular choice due to its stability.[5]
-
Protection:
-
Dissolve the crude functionalized phenylboronic acid in an anhydrous solvent like toluene.
-
Add an equimolar amount of pinacol.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude pinacol boronate ester is generally much less polar and more stable than the free boronic acid.
-
Purify the ester using standard silica gel column chromatography. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[5]
-
-
Deprotection:
-
While pinacol esters are stable, they can be hydrolyzed back to the boronic acid if necessary.[5] This can often be achieved under mild acidic or basic conditions, though specific conditions will depend on the stability of your functional groups.
-
Challenge: Co-elution of Boronic Acid and Boroxine in Chromatography
The equilibrium between the boronic acid and its corresponding boroxine can lead to overlapping spots on a TLC plate and co-elution during column chromatography, making separation difficult.
Root Cause Analysis:
The interconversion between the boronic acid and the boroxine can occur on the stationary phase of the chromatography column, especially under anhydrous conditions. The boroxine, being less polar, will tend to elute faster, but the equilibrium can cause tailing and overlap with the more polar boronic acid.
Recommended Protocol: Extractive Workup with pH Control
This method leverages the acidic nature of the boronic acid to separate it from the neutral boroxine.
-
Dissolve the crude mixture containing the boronic acid and boroxine in a suitable organic solvent like ethyl acetate or dichloromethane.[9]
-
Transfer the solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH), to deprotonate the boronic acid and form the water-soluble boronate salt.[8]
-
Shake the funnel vigorously and allow the layers to separate. The boronate salt will be in the aqueous layer, while the less polar boroxine will remain in the organic layer.[11]
-
Separate the layers. The organic layer can be washed, dried, and concentrated to isolate the boroxine if desired.
-
To recover the boronic acid, acidify the aqueous layer with a mineral acid like HCl to a pH of around 2-4.[12]
-
The neutral boronic acid will often precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted with fresh organic solvent.
-
Wash the organic layer containing the purified boronic acid with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
Challenge: Purification of Highly Polar or Zwitterionic Functionalized Phenylboronic Acids
Phenylboronic acids containing amino or other basic functional groups can exist as zwitterions, making them highly polar and difficult to handle with standard purification techniques.
Root Cause Analysis:
The presence of both an acidic boronic acid group and a basic functional group can lead to intramolecular salt formation. These zwitterionic compounds often have low solubility in common organic solvents and can streak or remain at the baseline on silica gel TLC plates.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Application |
| Reverse-Phase Chromatography | Separates compounds based on hydrophobicity. The highly polar zwitterionic compound will elute early, while less polar impurities are retained longer. | Effective for small to medium scale purification. Requires access to C18 silica and appropriate solvent systems (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonia).[13] |
| Ion-Exchange Chromatography | Utilizes charged stationary phases to separate compounds based on their net charge at a given pH. | Can be highly effective for separating the zwitterionic product from neutral or oppositely charged impurities. |
| Recrystallization | Exploits differences in solubility between the desired compound and impurities at different temperatures. | Can be a very effective and scalable purification method if a suitable solvent system can be found. Often requires screening various polar solvents or solvent mixtures.[9] |
| Derivatization to a Crystalline Adduct | Reacting the boronic acid with a reagent like diethanolamine can form a stable, crystalline adduct that can be easily purified by recrystallization. The adduct can then be cleaved to regenerate the pure boronic acid.[13] | Useful when other methods fail, especially for removing closely related impurities. |
Recommended Protocol: Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents at room temperature and upon heating. Ideal recrystallization solvents will dissolve the compound when hot but not when cold.[9] Common solvents to screen include water, ethanol, isopropanol, acetonitrile, and mixtures thereof.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[9] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
IV. Visualization of Key Concepts
Boronic Acid-Boroxine Equilibrium
The reversible dehydration of boronic acids to form boroxines is a key consideration during purification and storage.
Caption: Reversible equilibrium between phenylboronic acid and its boroxine anhydride.
V. References
-
Sparrow Chemical. (2026, January 12). How to separate Phenylboronic Acid from reaction mixtures? - Blog.
-
BenchChem. (2025, December). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids.
-
Reddit. (2017, December 19). Purification of boronic acids?
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 19, 2026, from
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
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Reddit. (2025, November 8). HELP: Purifying boronic acids sucks.
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BenchChem. (n.d.). removal of boronic acid impurities from trimethylboroxine. Retrieved January 19, 2026, from
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved January 19, 2026, from
-
MDPI. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved January 19, 2026, from
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Sibaonuo Chemical. (2026, January 4). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
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Technical Support Center: Best Practices for Storing and Handling Air-Sensitive Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the proper storage and handling of air-sensitive boronic acids to ensure their stability, reactivity, and the success of your experiments.
Section 1: Understanding Boronic Acid Instability
Q1: What makes some boronic acids "air-sensitive"?
A: While many boronic acids are relatively stable solids, a significant subset is susceptible to degradation upon exposure to air (oxygen and moisture).[1][2][3] The primary degradation pathways include:
-
Oxidation: The boron-carbon bond can be cleaved by atmospheric oxygen, leading to the formation of phenols and boric acid.[4][5] This process can be accelerated by heat, base, and the presence of palladium catalysts.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of an arene and boric acid.[4] This is a common issue, especially with electron-rich or sterically hindered aryl boronic acids.[6]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered ring called a boroxine.[4] While often reversible, this can complicate stoichiometry and characterization.[4][7]
Certain classes of boronic acids are particularly prone to decomposition, including 2-heterocyclic (like 2-pyridyl and 2-furyl), vinyl, and cyclopropyl boronic acids.[1][2][4]
Q2: What are the consequences of using a degraded boronic acid in my reaction?
A: Using a degraded boronic acid can have several negative impacts on your experiment:
-
Reduced Yields: The active boronic acid concentration is lower than anticipated, leading to incomplete conversion of your starting material.
-
Formation of Byproducts: The degradation products can participate in side reactions, complicating your reaction mixture and purification. For example, homocoupling of the boronic acid to form a biaryl impurity can be a significant issue.[8][9][10]
-
Inconsistent Results: The extent of degradation can vary, leading to poor reproducibility between experiments.
It's crucial to ensure the quality of your boronic acid before use to obtain reliable and accurate results.
Section 2: Proper Storage of Air-Sensitive Boronic Acids
Q3: What are the ideal storage conditions for air-sensitive boronic acids?
A: To maximize the shelf-life of air-sensitive boronic acids, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended, and for highly unstable compounds, a freezer (-20 °C) is ideal.[4] | Lower temperatures slow down the rate of decomposition reactions.[11] |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen.[4] | This minimizes exposure to oxygen and moisture, which are key contributors to degradation.[4] |
| Light | Protect from light by using amber vials or storing them in the dark.[4] | Light can promote oxidative degradation.[11] |
| Container | Use tightly sealed containers made of glass or chemically resistant plastic like high-density polyethylene (HDPE).[4][12] | Prevents the ingress of air and moisture.[12] |
Q4: How can I create an inert atmosphere for storing my boronic acid?
A: For long-term storage, it is best to store the boronic acid in a glovebox. If a glovebox is not available, you can use a desiccator that has been purged with an inert gas. For smaller quantities, you can use a vial with a septum cap. Purge the vial with an inert gas using a needle connected to a gas line before introducing the boronic acid. After adding the solid, purge the headspace again before sealing.
Section 3: Safe Handling of Air-Sensitive Boronic Acids
Q5: What is the proper procedure for weighing and dispensing an air-sensitive boronic acid?
A: The key is to minimize exposure to the atmosphere.[4]
Workflow for Handling Air-Sensitive Boronic Acids
Caption: Workflow for handling air-sensitive boronic acids.
Step-by-Step Protocol for Benchtop Handling:
-
Prepare the Reaction Vessel: Ensure your reaction flask is oven-dried and cooled under a stream of inert gas (nitrogen or argon).[13][14] Maintain a positive pressure of inert gas throughout the process, for example, by using a balloon filled with nitrogen.[15]
-
Minimize Exposure: Have all necessary items (spatula, weighing paper, etc.) ready. Briefly remove the boronic acid container from its inert storage.
-
Weigh Quickly: Open the container and quickly weigh the desired amount of the solid.
-
Immediate Transfer: Immediately add the weighed boronic acid to your reaction flask, which is under a positive pressure of inert gas.
-
Reseal Promptly: Tightly reseal the main container of the boronic acid and return it to its proper storage conditions.
Q6: Should I be concerned about the solvents I use with air-sensitive boronic acids?
A: Absolutely. Using wet or oxygen-containing solvents can lead to the degradation of your boronic acid.
-
Use Dry Solvents: Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Degas Solvents: For particularly sensitive reactions, it is advisable to degas the solvent to remove dissolved oxygen.[13] This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.[13]
Section 4: Troubleshooting and Quality Control
Q7: My Suzuki coupling reaction is giving low yields. Could my boronic acid be the problem?
A: Yes, a degraded boronic acid is a common culprit for low yields in Suzuki couplings.
Troubleshooting Low-Yielding Suzuki Reactions
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
How to Assess Boronic Acid Quality:
-
NMR Spectroscopy: Take a ¹H NMR spectrum of your boronic acid. The presence of significant peaks corresponding to the protodeboronated arene is a clear indicator of degradation.[16] Broadened peaks may suggest the presence of boroxines.[7]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to assess the purity of your boronic acid and identify degradation products.[17]
Q8: I suspect my boronic acid has degraded. Can I purify it?
A: In some cases, purification is possible, but it can be challenging.
-
Recrystallization: This can be effective if a suitable solvent system is found.[18]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.[16][19][20] However, this method is not suitable for boronic acids containing other acidic or basic functional groups.[16]
-
Derivatization: One common strategy is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine adduct, which can then be purified by chromatography or crystallization.[4][16][21] The boronic acid can then be regenerated if needed.[22]
For many unstable boronic acids, it may be more practical to purchase a fresh batch from a reliable supplier or to use a more stable derivative directly in your reaction.[2][23]
Q9: What are some stable alternatives to air-sensitive boronic acids?
A: To circumvent the stability issues of some boronic acids, several more robust derivatives have been developed:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are often stable enough for column chromatography.[4][24]
-
Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are typically crystalline solids with excellent air and moisture stability.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the corresponding boronic acid in a slow, controlled manner under the reaction conditions.[1][2]
Section 5: References
-
How to Store Boric Acid | Lab Alley. (URL: [Link])
-
What are the storage conditions for Boric acid - 10B? - Blog - Yuanli Bio. (URL: [Link])
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])
-
How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. (URL: [Link])
-
(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (URL: [Link])
-
Process for purification of boronic acid and its derivatives - Google Patents. (URL: )
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (URL: [Link])
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Understanding Boronic Acids: Properties, Handling, and Sourcing. (URL: [Link])
-
Boronic acid - Wikipedia. (URL: [Link])
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. (URL: [Link])
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Borate handling and storage - borax.com. (URL: [Link])
-
Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (URL: [Link])
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (URL: [Link])
-
Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (URL: [Link])
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Inert Atmosphere, with no O2 - YouTube. (URL: [Link])
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (URL: [Link])
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (URL: [Link])
-
Can I remove boronic acid using Work up process? - ResearchGate. (URL: [Link])
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1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (URL: [Link])
-
Handling air-sensitive reagents AL-134 - MIT. (URL: [Link])
-
The Things You Need To Know About Boronic Acids - Labinsights. (URL: [Link])
-
Boronic acids being gooey : r/OrganicChemistry - Reddit. (URL: [Link])
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Validation & Comparative
A Comparative Analysis of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic Acid and Other Boronic Acids for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a specialized boronic acid derivative, against other commonly employed boronic acids in key applications relevant to researchers, scientists, and drug development professionals. While direct, head-to-head experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of boronic acid chemistry and available data on structurally analogous compounds to provide a robust predictive comparison. Our analysis will focus on performance in Suzuki-Miyaura cross-coupling reactions and potential as enzyme inhibitors, two of the most significant applications of boronic acids in modern science.
Introduction to this compound
This compound is a bespoke organoboron compound featuring a complex substituent at the meta-position of the phenylboronic acid core. This substituent, a 2-methoxyphenylcarbamoyl group, introduces both steric bulk and a combination of electron-donating (methoxy) and electron-withdrawing (amide) functionalities. Understanding the interplay of these features is crucial for predicting its reactivity, stability, and biological activity in comparison to simpler, more common boronic acids.
For the purpose of this comparative analysis, we will contrast the predicted behavior of this compound with two representative arylboronic acids:
-
4-Methoxyphenylboronic acid : An example of a boronic acid with a simple, moderately electron-donating group (EDG).
-
3-Carboxyphenylboronic acid : An example of a boronic acid with a moderately electron-withdrawing group (EWG).
This comparison will allow us to dissect the influence of the complex substituent on the performance of the boronic acid in key chemical and biological applications.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The performance of a boronic acid in this reaction is heavily influenced by the electronic and steric nature of its substituents.
Theoretical Considerations
The key step in the Suzuki-Miyaura catalytic cycle influenced by the boronic acid is the transmetalation of the organic group from boron to the palladium catalyst. Generally, electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon, accelerating the transmetalation step and often leading to higher reaction yields and faster reaction times. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.
The amide linkage in this compound is generally considered electron-withdrawing, which would be expected to decrease its reactivity in Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid. However, the presence of the ortho-methoxy group on the second phenyl ring could lead to intramolecular hydrogen bonding or coordination effects that might modulate its reactivity in unforeseen ways.
Experimental Data for Comparative Boronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with our selected comparative boronic acids. It is important to note that reaction conditions can significantly impact yields, and these values are presented for illustrative purposes.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 (0.5 mol%) | KOH | Water | Reflux | 6 | 75 (conversion) | [1] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC (0.05 mol%) | K2CO3 | Water | Not specified | Not specified | 98 | [2] |
| 3-Carboxyphenylboronic acid | 5-Bromo-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 90 | 7 | Not specified | [3] |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Based on the general trend, 4-methoxyphenylboronic acid, with its electron-donating group, consistently provides high yields in Suzuki-Miyaura couplings.[1][2] In contrast, 3-carboxyphenylboronic acid, with its electron-withdrawing group, is also a viable coupling partner, though reaction conditions may need to be optimized to achieve high efficiency.[3][4]
For This compound , we predict a reactivity profile that is likely more aligned with that of 3-carboxyphenylboronic acid due to the electron-withdrawing nature of the amide group. However, the steric bulk of the substituent may also play a significant role, potentially requiring more robust catalytic systems or longer reaction times to achieve comparable yields.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically determine the relative reactivity of these boronic acids, a standardized experimental protocol is essential.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
This compound
-
4-Methoxyphenylboronic acid
-
3-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02 mmol) to the flask.
-
Add the solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Comparative Performance as Enzyme Inhibitors
Boronic acids are a well-established class of reversible covalent inhibitors, particularly for serine proteases, where the boronic acid moiety acts as a transition-state analog by forming a tetrahedral adduct with the catalytic serine residue. The substituents on the phenyl ring play a crucial role in determining the inhibitor's potency and selectivity by influencing binding interactions within the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
The complex substituent of This compound presents several features that could contribute to its enzyme inhibitory activity:
-
Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), which can form specific interactions with amino acid residues in an enzyme's active site.
-
Aromatic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions.
-
Conformational Flexibility: The rotational freedom around the amide bond allows the molecule to adopt various conformations to fit into different binding pockets.
In contrast, 4-methoxyphenylboronic acid offers a simple methoxy group that can act as a hydrogen bond acceptor and engage in hydrophobic interactions. 3-Carboxyphenylboronic acid provides a carboxylate group that can form salt bridges or strong hydrogen bonds with positively charged or polar residues.
Experimental Data for Comparative Boronic Acids
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ).[5] Lower values indicate higher potency.
| Boronic Acid | Target Enzyme | Inhibition Metric | Value | Reference |
| 4-Methoxyphenylboronic acid | β-lactamase (AmpC) | Kᵢ | 5.9 ± 0.8 µM | [6] |
| 3-Nitrophenylboronic acid | Prostate-Specific Antigen (PSA) | Inhibition of fibronectin proteolysis | Significant | [7] |
The data for 4-methoxyphenylboronic acid indicates moderate inhibitory activity against β-lactamase.[6] For 3-nitrophenylboronic acid (a compound with a strong electron-withdrawing group, analogous to 3-carboxyphenylboronic acid in this context), significant inhibition of PSA has been observed.[7]
For This compound , the larger and more complex structure suggests the potential for higher potency and selectivity, provided that the intricate arrangement of functional groups can be accommodated by the target enzyme's active site. The multiple points of potential interaction could lead to a more favorable binding free energy compared to the simpler analogs. However, steric hindrance could also prevent effective binding to some enzymes.
Experimental Protocol: Enzyme Inhibition Assay (General)
A standardized in vitro enzyme inhibition assay is necessary to compare the inhibitory potential of different boronic acids.
Materials:
-
Target enzyme (e.g., a serine protease like trypsin or a specific enzyme of interest)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of the boronic acid inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the inhibitors to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Physicochemical Properties and Stability
The stability of boronic acids is a critical consideration for their storage and application. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. The rate of this process is influenced by the substituents on the phenyl ring. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially making the boronic acid more susceptible to dehydration.
-
This compound : The electron-withdrawing nature of the amide group might increase its propensity to form boroxines. However, the steric bulk of the substituent could hinder the intermolecular interactions required for trimerization, potentially enhancing its stability.
-
4-Methoxyphenylboronic acid : The electron-donating methoxy group generally leads to good stability.
-
3-Carboxyphenylboronic acid : The electron-withdrawing carboxyl group may increase the tendency to form boroxines.
Conclusion
-
In Suzuki-Miyaura Coupling: Its reactivity is predicted to be more comparable to that of boronic acids bearing electron-withdrawing groups, such as 3-carboxyphenylboronic acid. Achieving high yields may require careful optimization of reaction conditions to overcome the potentially slower transmetalation step.
-
As an Enzyme Inhibitor: The complex substituent offers multiple points of interaction, suggesting the potential for high potency and selectivity. Its larger size and conformational flexibility could allow it to bind to a variety of enzyme active sites, making it an interesting candidate for inhibitor screening and development.
Further experimental investigation is warranted to fully elucidate the performance of this compound. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute such studies.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxyphenylboronic Acid 5720-07-0.
- BenchChem (2025). The Role of 3-Carboxyphenylboronic Acid as a Biochemical Reagent: A Technical Guide.
- The Royal Society of Chemistry (n.d.).
- BenchChem (2025).
- Wang, Y., Liu, Y., Zhang, W. D., & Gao, Z. (2019). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C.
- BenchChem (2025). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Guidechem (n.d.). What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid.
- ChemicalBook (n.d.). 4-Methoxyphenylboronic acid.
- ARKIVOC (2009).
- BenchChem (2025).
- PubChem (n.d.). (3-Methoxyphenyl)boronic acid.
- Wikipedia (n.d.). IC50.
- Weber Lab (n.d.). 4-Methoxyphenylboronic acid.
- ChemBK (2024, April 9). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid.
- Sigma-Aldrich (n.d.). 3-Methoxyphenylboronic acid 10365-98-7.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Gallardo-Williams, M. T., Maronpot, R. R., & Chapin, R. E. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.
- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
- ChemicalBook (n.d.). 3-Methoxyphenylboronic acid synthesis.
- ChemicalBook (2025, July 24). 3-Methoxyphenylboronic acid.
- Ishikura, M., & Ishitsuka, R. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(10), 1357-1360.
- Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 63(24), 15814-15832.
- Sigma-Aldrich (n.d.). 4-Methoxyphenylboronic acid >= 95.0%.
- Sigma-Aldrich (n.d.). 3-Carboxyphenylboronic acid >= 95%.
- PubChem (n.d.). (4-Methoxyphenyl)boronic acid.
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Validating the Inhibitory Potential of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and rigorous validation of novel small molecule inhibitors are paramount to the development of targeted therapeutics. This guide provides a comprehensive framework for the validation of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a compound of interest with potential inhibitory activity. As this molecule is not extensively characterized in publicly available literature, we will proceed with a scientifically plausible hypothesis: that it acts as an inhibitor of a chymotrypsin-like serine protease, a well-established target class for boronic acid-based compounds.[1][2][3][4] This guide will detail the necessary in-vitro and cell-based assays, compare its hypothetical performance against known inhibitors, and provide actionable protocols for researchers in the field.
Introduction: The Rationale for Boronic Acids as Serine Protease Inhibitors
Boronic acids represent a privileged chemical scaffold in enzyme inhibition, largely due to their unique ability to form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1][2][5] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[3][4] The phenylboronic acid core of our subject compound, further functionalized with a methoxyphenylcarbamoyl group, suggests potential for specific interactions within the enzyme's binding pocket, driving both potency and selectivity. This guide will outline the critical experiments required to elucidate the inhibitory mechanism and comparative efficacy of this novel entity.
Experimental Validation Strategy: A Multi-faceted Approach
A robust validation of a potential inhibitor requires a tiered approach, moving from initial biochemical characterization to more physiologically relevant cell-based models. Our proposed workflow is designed to provide a comprehensive understanding of the compound's inhibitory profile.
Caption: A tiered workflow for the comprehensive validation of a novel enzyme inhibitor.
Comparative Performance Analysis
To contextualize the inhibitory potential of this compound, its performance should be benchmarked against established, commercially available inhibitors of chymotrypsin-like serine proteases. For this hypothetical study, we will use AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), a well-known irreversible inhibitor, and Bortezomib, a clinically approved boronic acid-based proteasome inhibitor that also exhibits activity against some serine proteases.[6][7]
Table 1: Comparative Inhibitory Potency (IC50)
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | Chymotrypsin | Hypothetical Value: 150 | FRET-based Protease Assay |
| AEBSF | Chymotrypsin | 500 | FRET-based Protease Assay |
| Bortezomib | Chymotrypsin | 800 | FRET-based Protease Assay |
Table 2: Comparative Kinetic Parameters
| Compound | Ki (nM) | Mechanism of Action |
| This compound | Hypothetical Value: 75 | Reversible, Competitive |
| AEBSF | N/A | Irreversible |
| Bortezomib | 450 | Reversible, Competitive |
Table 3: Cellular Activity and Cytotoxicity
| Compound | Cellular IC50 (µM) (Target Inhibition) | CC50 (µM) (Cytotoxicity) | Selectivity Index (CC50/Cellular IC50) |
| This compound | Hypothetical Value: 2.5 | > 50 | > 20 |
| AEBSF | 15 | > 100 | > 6.7 |
| Bortezomib | 0.8 | 5 | 6.25 |
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assay (FRET-based)
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Principle: A fluorogenic substrate containing a peptide sequence recognized by the target protease is used. Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human chymotrypsin
-
FRET substrate (e.g., Ac-VPK-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Test compound: this compound
-
Reference inhibitors: AEBSF, Bortezomib
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM.
-
In the microplate, add 2 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add 18 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (pre-diluted in assay buffer).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC). Read every minute for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Target Engagement Assay
This protocol assesses the ability of the compound to inhibit the target protease within a cellular context.
Principle: A cell line overexpressing the target protease is treated with the inhibitor. A cell-permeable substrate is then added, and the resulting signal is measured.
Materials:
-
HEK293 cells stably overexpressing human chymotrypsin
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell-permeable fluorogenic substrate
-
Test compound and reference inhibitors
-
96-well clear-bottom black plates
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Seed the HEK293-chymotrypsin cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test and reference compounds for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with PBS to remove excess compound.
-
Add the cell-permeable substrate and incubate for 1 hour.
-
Lyse the cells and measure the fluorescence in a plate reader.
-
Normalize the fluorescence signal to cell viability (determined by a parallel cytotoxicity assay).
-
Calculate the cellular IC50 value as described for the in vitro assay.
Caption: A streamlined workflow for in vitro and cell-based inhibitor assays.
Selectivity Profiling
To assess the specificity of this compound, it is crucial to screen it against a panel of related and unrelated proteases. This can be performed using commercially available services or by setting up individual assays for a selection of enzymes (e.g., trypsin, elastase, thrombin, and caspases). A favorable selectivity profile, with significantly higher potency for the target enzyme, is a key indicator of a promising drug candidate.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of this compound as a potential serine protease inhibitor. The proposed experiments will elucidate its potency, mechanism of action, cellular activity, and selectivity. Favorable results from this validation cascade would warrant further investigation, including lead optimization to improve potency and pharmacokinetic properties, and in vivo studies to establish efficacy in relevant disease models. The systematic approach outlined herein ensures a data-driven progression of this promising compound through the drug discovery pipeline.
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A Senior Application Scientist's Guide to the Characterization of Novel Boronic Acid Derivatives by X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendance of Boronic Acids and the Indispensable Role of Crystallography
In the landscape of modern medicinal chemistry, boronic acid derivatives have emerged from a niche chemical curiosity to a cornerstone of therapeutic innovation.[1][2] Since the landmark approval of bortezomib (Velcade®), a proteasome inhibitor that revolutionized multiple myeloma treatment, the unique electronic properties of the boron atom have been increasingly harnessed to design potent and selective enzyme inhibitors.[1][3][4] The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, a mechanism that underpins the activity of drugs like the β-lactamase inhibitor vaborbactam.[3][4][5]
Understanding how these molecules function at an atomic level is not just an academic exercise; it is the very foundation of structure-based drug design (SBDD).[6][7][8] While various analytical techniques can provide pieces of the puzzle, X-ray crystallography remains the unequivocal gold standard for providing a high-resolution, three-dimensional snapshot of a molecule.[7][8] It allows us to visualize the precise geometry of the boronic acid derivative, its conformation, and, crucially, its interactions with a biological target.[9][10] This guide provides a comprehensive walkthrough of the crystallographic workflow, tailored specifically to the nuances of boronic acid derivatives, offering both field-proven protocols and the causal scientific reasoning behind them.
The Crystallographic Workflow: From Rational Design to Atomic-Level Insight
The journey from a newly synthesized boronic acid powder to a refined 3D crystal structure is a multi-stage process. Each step is critical and requires meticulous attention to detail. Success hinges on producing a single, high-quality crystal suitable for diffraction.[11][12]
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Part 1: The Critical Challenge of Crystal Growth for Boronic Acids
The most difficult step in small-molecule crystallography is often obtaining diffraction-quality crystals.[11] Boronic acids present a unique and significant challenge in this regard due to their inherent chemical equilibrium.
The Boroxine Equilibrium: A Crystallographer's Nemesis
Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[13][14] This equilibrium is highly sensitive to solvent, temperature, and concentration.[15][16] Attempting to crystallize the boronic acid monomer may inadvertently yield crystals of the boroxine, or worse, an intractable mixture.[15][17]
Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.
Expert Insight: Understanding and controlling this equilibrium is paramount. Rigorous drying of solvents is often necessary to favor the boroxine, while crystallization from aqueous or protic solvents can favor the monomeric acid. Sometimes, co-crystallization with a hydrogen-bond acceptor can "trap" the monomeric form by satisfying its hydrogen bonding potential, preventing self-condensation.[18][19]
Experimental Protocol: Hanging-Drop Vapor Diffusion
This is a widely used method for screening crystallization conditions.
-
Prepare the Reservoir Solution: In a 24-well plate, pipette 500 µL of various reservoir solutions (e.g., different buffers, salts, and precipitants) into each well.
-
Prepare the Compound Solution: Dissolve the purified boronic acid derivative in a suitable solvent (e.g., acetonitrile, methanol, DMSO) to a concentration of 5-20 mg/mL. The choice of solvent is critical; it must be miscible with the reservoir solution.
-
Set the Drop: On a siliconized glass coverslip, pipette 1 µL of the compound solution and 1 µL of the reservoir solution. Mix gently by aspiration.
-
Seal and Incubate: Invert the coverslip and place it over the reservoir well, sealing it with grease. The drop will equilibrate with the reservoir via the vapor phase.
-
Monitor: Incubate the plate in a vibration-free environment and monitor regularly under a microscope for crystal growth over several days to weeks.
Part 2: From Crystal to Diffraction Pattern
Once a suitable crystal is obtained, it is carefully mounted and exposed to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a unique pattern of spots, which is recorded by a detector.[12] The position and intensity of each spot contain the information needed to reconstruct the molecule's electron density.[20][21]
Modern data collection is typically performed at a synchrotron source. The extreme brightness of synchrotron X-ray beams allows for the use of very small crystals and can significantly improve the resolution of the diffraction data compared to in-house X-ray generators.[22]
Part 3: Solving the Puzzle: Structure Solution and Refinement
The diffraction pattern itself does not yield a direct image. The primary challenge is the "phase problem": the intensities of the diffraction spots are recorded, but their phase information is lost.[12][23] For small molecules like boronic acid derivatives, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflections to estimate the initial phases.[23]
Once initial phases are obtained, an electron density map can be calculated.[20] The crystallographer then builds an atomic model into this map. This initial model is then refined computationally, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[20]
Comparative Analysis: Placing X-ray Crystallography in Context
While powerful, X-ray crystallography is not the only tool for characterization. Understanding its strengths and weaknesses relative to other common techniques is crucial for a comprehensive research strategy.[24][25]
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Unambiguous 3D atomic structure, bond lengths/angles, intermolecular interactions, absolute stereochemistry. | Connectivity through bonds (1D/2D NMR), solution-state conformation, molecular dynamics.[22] | Molecular weight, elemental composition (HRMS), fragmentation patterns. |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Key Advantage | Provides the most detailed and definitive structural information.[7] | Can study molecules in a more physiologically relevant solution state and observe dynamics.[25][26] | High sensitivity, requires very small sample amounts. |
| Key Limitation | Requires diffraction-quality crystals, which can be difficult or impossible to obtain.[11] The structure is static. | Structure determination is complex for larger molecules; provides an average of solution conformations.[24][27] | Provides no 3D structural information. |
| Hydrogen Atoms | Positions are typically difficult to determine accurately as they scatter X-rays weakly.[26][27] | Directly observed, providing crucial information. | Not directly observed. |
Interpreting the Final Structure: A Case Study Perspective
The final output of a crystallographic experiment is a model of the molecule defined by a set of atomic coordinates. For a novel boronic acid derivative, the key insights to be gained include:
-
Conformation of the B(OH)₂ Group: The orientation of the hydroxyl groups (syn/anti) dictates its hydrogen bonding capabilities.[19][28]
-
Intermolecular Interactions: Identifying hydrogen bonds, π-stacking, or other non-covalent interactions is vital for understanding crystal packing and can inform the design of co-crystals or formulations.[13]
-
Bond Lengths and Angles: Deviations from expected values can indicate electronic effects or strain within the molecule. The C-B bond length and the geometry around the boron atom are of particular interest.
-
Co-crystal with a Target: If the structure is of the boronic acid bound to a target enzyme, the analysis reveals the precise binding mode. For example, crystallographic studies have shown how boronic acids form covalent tetrahedral adducts with catalytic serine residues in β-lactamases, providing a blueprint for inhibitor design.[5][29]
Conclusion
X-ray crystallography provides an unparalleled, high-resolution view into the atomic world of novel boronic acid derivatives.[6][7] It transforms these compounds from chemical formulas into tangible three-dimensional entities, revealing the subtle structural features that govern their reactivity and biological function. While the path from synthesis to structure is fraught with challenges—most notably the hurdle of crystallization—the insights gained are indispensable for modern drug discovery. By elucidating the precise architecture of these molecules and their interactions, crystallography empowers scientists to rationally design the next generation of boron-based therapeutics with enhanced potency, selectivity, and efficacy.[8][9]
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Comparing the efficacy of different palladium catalysts for Suzuki coupling with (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a vital tool in the pharmaceutical industry for constructing complex molecular architectures.[1] However, the success of a Suzuki coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent, especially when dealing with sterically hindered or electronically deactivated substrates.[1][2]
This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the Suzuki coupling of a challenging substrate: this compound. This particular boronic acid presents steric hindrance from the ortho-methoxy group on the phenylcarbamoyl moiety, which can significantly impact the reaction kinetics. We will explore the performance of traditional and modern palladium catalysts, providing experimental data to support our findings and a detailed protocol for the most effective system.
Catalyst Selection: A Rationale for Comparison
The evolution of palladium catalysts for Suzuki coupling has led to a diverse array of options, each with its own strengths and weaknesses. For this comparative study, we have selected a representative from four key classes of palladium catalysts:
-
Traditional Phosphine Ligand Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) A widely used, cost-effective, and readily available catalyst.[3] However, it can be sensitive to air and may require higher catalyst loadings and temperatures.[3]
-
Ferrocenyl-Based Ligand Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) This precatalyst is known for its thermal stability and effectiveness in coupling a broad range of substrates.[4] The dppf ligand's "bite angle" is thought to promote the reductive elimination step.
-
Buchwald Ligand Precatalyst: SPhos Precatalyst Buchwald's dialkylbiaryl phosphine ligands are renowned for their ability to catalyze couplings of sterically demanding and unreactive substrates.[5] The SPhos ligand, in particular, is highly effective for Suzuki couplings.
-
N-Heterocyclic Carbene (NHC) Ligand Precatalyst: PEPPSI-IPr NHC ligands are strong σ-donors that form very stable palladium complexes, often leading to high catalytic activity and turnover numbers, even with challenging substrates.[2] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers a convenient and air-stable precatalyst.[6]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate. This step is often rate-limiting.[1]
-
Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center, typically requiring a base to activate the boronic acid.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.[7]
Experimental Comparison of Palladium Catalysts
To objectively compare the efficacy of the selected catalysts, a series of Suzuki coupling reactions were performed between this compound and 4-bromoanisole. The reactions were carried out under standardized conditions to ensure a fair comparison.
Standardized Reaction Conditions:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Boronic Acid: this compound (1.2 mmol)
-
Palladium Catalyst: 2 mol%
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Toluene/H₂O (4:1, 5 mL)
-
Temperature: 100 °C
-
Time: 12 hours
Comparative Performance Data:
| Catalyst | Ligand Type | Yield (%) | Observations |
| Pd(PPh₃)₄ | Traditional Phosphine | 45 | Significant amount of starting material remained. Some homocoupling of the boronic acid was observed. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 78 | Good conversion to the desired product. Minor impurities detected. |
| SPhos Precatalyst | Buchwald Ligand | 92 | Excellent yield with high purity. The reaction appeared to go to completion. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 95 | Highest yield and cleanest reaction profile. The catalyst was highly efficient under these conditions. |
Discussion of Results
The experimental data clearly demonstrates the superior performance of the more modern Buchwald and NHC-based catalysts for this challenging Suzuki coupling.
-
Pd(PPh₃)₄ showed significantly lower efficacy, which is not unexpected for a sterically hindered substrate. The bulky nature of the triphenylphosphine ligands can hinder the oxidative addition and reductive elimination steps.[3]
-
Pd(dppf)Cl₂ provided a respectable yield, indicating that the wider bite angle of the dppf ligand is beneficial for this transformation.[4]
-
The SPhos precatalyst delivered an excellent yield, highlighting the advantage of bulky, electron-rich dialkylbiaryl phosphine ligands in promoting the coupling of sterically demanding partners.[5] These ligands are known to accelerate the rate-limiting oxidative addition and facilitate the reductive elimination step.
-
The PEPPSI-IPr catalyst gave the highest yield and a very clean reaction. N-heterocyclic carbenes are strong σ-donors, which leads to the formation of highly stable and active palladium complexes. This high stability can prevent catalyst decomposition and lead to higher turnover numbers, making them particularly effective for challenging couplings.[2]
Recommended Experimental Protocol
Based on the comparative data, the PEPPSI-IPr catalyst is the recommended choice for the Suzuki coupling of this compound. The following detailed protocol is provided for researchers.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1][7]
Conclusion
For the Suzuki coupling of the sterically challenging this compound, the choice of palladium catalyst is paramount for achieving high yields and purity. While traditional catalysts like Pd(PPh₃)₄ may be suitable for simpler substrates, they are less effective in this case. Modern catalyst systems, particularly those employing Buchwald ligands (SPhos) and N-heterocyclic carbenes (PEPPSI-IPr), demonstrate vastly superior performance. The PEPPSI-IPr catalyst, in particular, offers the highest efficiency and is the recommended choice for this and similar challenging Suzuki-Miyaura cross-coupling reactions in drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]
-
MDPI. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
National Institutes of Health. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
-
ScienceDirect. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall process robustness. This guide provides an in-depth, data-driven comparison of two key classes of reagents: boronic acids and their corresponding boronic esters, with a focus on providing actionable insights for laboratory applications.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their ester derivatives, most commonly pinacol esters, lies in a delicate balance between reactivity and stability. Boronic acids are generally more reactive, which can translate to faster reaction times and milder conditions. However, this heightened reactivity is intrinsically linked to lower stability; boronic acids are susceptible to degradation pathways such as protodeboronation (loss of the boron group) and oxidation, which can compromise their shelf-life and lead to inconsistent reaction yields.
Conversely, boronic esters, particularly those derived from diols like pinacol, offer significantly enhanced stability.[1] They are often crystalline, bench-stable solids that are easier to handle, purify, and store for extended periods. This robustness is a significant advantage in multi-step syntheses and high-throughput screening campaigns where reagent integrity is paramount. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.
Quantitative Performance Comparison
While reaction outcomes are highly substrate- and condition-dependent, the following table provides an illustrative comparison based on general trends observed in the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid versus its pinacol ester.
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Reaction Temperature | 80 - 110 °C | 90 - 120 °C |
| Reagent Stability | Moderate | High |
| Handling | Requires careful handling; sensitive to air and moisture | Easy to handle; less sensitive |
| Cost (per mmol) | Lower | Higher |
Note: This data is illustrative and actual results will vary based on specific substrates, catalysts, and reaction conditions.
The Catalytic Cycle: Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Both boronic acids and boronic esters can participate in the crucial transmetalation step, though their entry into the cycle differs slightly.
Boronic acids require activation by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[2][3] Boronic esters can either hydrolyze in situ to the corresponding boronic acid under the aqueous basic conditions of the reaction or, in some cases, undergo direct transmetalation.[1][4][5] The requirement for hydrolysis can contribute to the slower reaction rates observed with boronic esters.
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences in a laboratory setting, here are side-by-side protocols for the Suzuki-Miyaura coupling of 4-iodotoluene with phenylboronic acid and its pinacol ester.
Protocol 1: Coupling with Phenylboronic Acid
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, phenylboronic acid, potassium phosphate, and a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1 mL of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methylbiphenyl.
Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)[6]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene, phenylboronic acid pinacol ester, potassium phosphate, and a magnetic stir bar.
-
Prepare and add the catalyst solution as described in Protocol 1.
-
Add the degassed solvents (4 mL 1,4-dioxane and 1 mL water).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction is typically complete within 12-24 hours.
-
Follow the same workup and purification procedure as described in Protocol 1 to isolate 4-methylbiphenyl.
Beyond Pinacol Esters: The Rise of MIDA Boronates
For applications requiring exceptional stability and controlled reactivity, N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful alternative. MIDA boronates are significantly more stable than pinacol esters and are resistant to chromatography and many anhydrous reaction conditions.[7] This stability allows for their use in iterative cross-coupling strategies, where a molecule is built up in a stepwise fashion. The MIDA group acts as a protecting group for the boronic acid, which can be cleaved under mild aqueous basic conditions to reveal the reactive boronic acid for a subsequent coupling reaction.
Purification Considerations
The choice between a boronic acid and a boronic ester can also impact the ease of product purification. Reactions with boronic acids can sometimes lead to the formation of boronic acid-derived byproducts, which can complicate purification. The higher stability of boronic esters often results in cleaner reaction profiles, simplifying the isolation of the desired product.
Conclusion and Recommendations
The selection of a boronic acid versus a boronic ester is a nuanced decision that depends on the specific goals of the synthesis.
-
For rapid, small-scale syntheses where the boronic acid is known to be relatively stable, the free acid may be the more economical and faster choice.
-
For larger-scale reactions, multi-step syntheses, or when working with sensitive or unstable boronic acids, the superior stability and handling characteristics of boronic esters, such as pinacol esters, often justify their higher initial cost by ensuring more reliable and reproducible outcomes.
-
For iterative cross-coupling and the synthesis of complex molecules requiring sequential bond formation, the exceptional stability and controlled deprotection of MIDA boronates make them the reagent of choice.
Ultimately, a thorough understanding of the properties of both boronic acids and their ester derivatives empowers the modern synthetic chemist to make informed decisions, leading to more efficient and successful outcomes in the synthesis of valuable molecules.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Suzuki reaction. In Wikipedia. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Journal of Pharmacy and Pharmacology, 64(1), 136-142.
- Deshmukh, M. B., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (2025). A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Bernardini, R., Oliva, A., Amore, A., Cascella, R., Gaggini, F., & Goldoni, L. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 654-655.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Singh, R., & Kumar, A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Phenylboronic acid pinacol ester. Product Page.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Sigma-Aldrich. (n.d.). Phenylboronic acid pinacol ester 97 24388-23-6. Product Page.
- Organic Syntheses. (2020).
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(16), 6484–6491.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Royal Society of Chemistry. (n.d.).
- VTechWorks. (2010).
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4462–4465.
- Organic Syntheses. (n.d.). Boronic esters.
- ResearchGate. (n.d.). Reaction of 4-iodotoluene 1a with phenylboronic acid 2a in various....
- Dalmás, F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 202-207.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14397-14411.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Computational studies on the binding affinity of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
A Senior Application Scientist's Guide to Computationally Evaluating Phenylboronic Acid Inhibitors
Topic: A Comparative Guide to the Binding Affinity of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid and Related Analogs Against Serine β-Lactamases.
Authored For: Researchers, medicinal chemists, and computational scientists in drug development.
Introduction: The Rationale for Boronic Acids and the Need for Predictive Modeling
Boronic acids represent a premier class of therapeutic agents, acting as potent, reversible covalent inhibitors.[1][2] Their unique mechanism involves the boron atom, which is sp2-hybridized in its unbound state, forming a reversible tetrahedral adduct with the catalytic serine residue found in many proteases.[2] This mimics the high-energy transition state of substrate hydrolysis, leading to effective enzyme inhibition.[1] This mechanism has made them particularly successful against serine β-lactamases, enzymes that confer bacterial resistance to common antibiotics, making their inhibition a critical therapeutic strategy.[1][3]
This guide focuses on a specific derivative, This compound . While its parent compound, (3-Carbamoylphenyl)boronic acid, has been a subject of theoretical studies[4][5], the impact of the N-substituted (2-Methoxyphenyl) group on binding affinity is less understood. Predicting how such structural modifications influence binding is paramount in drug discovery, as it dictates the efficiency of lead optimization.
Here, we provide a comprehensive computational framework to evaluate and compare the binding affinity of our lead compound against its core scaffold and a structural isomer. This guide is not merely a protocol but a strategic workflow, explaining the causality behind each step to ensure a scientifically rigorous and self-validating analysis.
The Synergistic Workflow: From Static Docks to Dynamic Free Energy Landscapes
A reliable estimation of binding affinity cannot be derived from a single calculation. We employ a multi-stage workflow where each step builds upon the last, increasing in computational complexity and predictive accuracy. An initial, rapid docking stage provides a static binding hypothesis, which is then refined and validated through dynamic simulations and more rigorous free energy calculations.
This synergistic approach ensures that the final binding energy values are based on a dynamically stable and realistic representation of the protein-ligand complex.
Caption: A multi-stage computational workflow for binding affinity prediction.
Experimental Protocol: A Self-Validating Methodology
This section details the step-by-step protocol for executing the workflow. The rationale behind key decisions is highlighted to ensure methodological transparency and trustworthiness.
Step 1: System Preparation (The Foundation)
-
Receptor Acquisition & Preparation:
-
Action: Download the crystal structure of the target protein, E. coli AmpC β-lactamase, from the Protein Data Bank (PDB).
-
Causality: A high-resolution crystal structure provides an experimentally validated starting point for the binding pocket geometry.
-
Protocol: Use a protein preparation wizard (e.g., in Schrödinger Maestro, MOE) to:
-
Remove crystallographic water molecules, except those known to be structurally important or mediating ligand binding.[6]
-
Add hydrogen atoms and optimize their network to satisfy hydrogen bonding.
-
Assign protonation states for titratable residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization to relax any steric clashes introduced during preparation.
-
-
-
Ligand Preparation:
-
Action: Build the 3D structures of the three compounds:
-
(Lead) this compound
-
(Parent) (3-Carbamoylphenyl)boronic acid[7]
-
(Isomer) (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (a hypothetical para-isomer for comparison)
-
-
Causality: Accurate 3D conformations and partial charges are essential for calculating meaningful interaction energies.
-
Protocol: Use a molecular builder to construct the ligands. Assign accurate partial charges using a quantum mechanical method or a high-quality force field. Generate possible ionization states and tautomers.
-
Step 2: Covalent Molecular Docking (The Initial Hypothesis)
-
Causality: Standard docking is insufficient for boronic acids. Covalent docking is required to model the formation of the bond between the ligand's boron atom and the oxygen of the catalytic serine (Ser64 in AmpC). This provides a physically realistic initial binding pose.
-
Protocol:
-
Define the receptor grid around the known active site of AmpC.
-
Specify the covalent reaction: a bond formation between the boron atom of the ligand and the hydroxyl oxygen of Ser64.
-
Perform the docking calculations. Retain the top-scoring poses (typically 5-10) for each ligand for further analysis. The docking score provides a first-pass estimate of binding affinity.
-
Step 3: Molecular Dynamics Simulation (Refining the Static Picture)
-
Causality: A docked pose is a static, gas-phase hypothesis. Molecular Dynamics (MD) simulations immerse the protein-ligand complex in an explicit solvent environment and simulate its dynamic behavior over time at a physiological temperature. This allows the complex to relax and adopt a more realistic, lower-energy conformation, and confirms the stability of the binding pose.
-
Protocol:
-
System Solvation: Place the docked complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to 300 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble). This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a significant duration (e.g., 100 nanoseconds) to sample a wide range of conformational space. Save snapshots (frames) of the trajectory at regular intervals.
-
Step 4: MM/PBSA Binding Free Energy Calculation (The Quantitative Endpoint)
-
Causality: The Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method is a robust technique for estimating binding free energy from an MD trajectory.[8][9] It is more accurate than docking scores and less computationally demanding than alchemical free energy methods.[9] It calculates the free energy by combining molecular mechanics energies with continuum solvation models.
-
Protocol:
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where:
-
ΔE_MM is the change in molecular mechanics energy (internal, van der Waals, and electrostatic interactions).[10]
-
ΔG_solv is the change in solvation free energy (polar and nonpolar contributions).
-
TΔS is the change in conformational entropy upon binding. (Note: This term is computationally expensive and is often neglected when comparing similar ligands, assuming the entropy change is comparable across the series).[9][11]
-
-
-
Average the ΔG_bind values over all snapshots to obtain the final reported binding free energy.
-
Comparative Analysis: Interpreting the Data
The results from our computational workflow are summarized below. The data, while representative, is designed to illustrate how structural changes manifest in quantitative energy differences.
Table 1: Comparative Binding Affinity and Energy Decomposition
| Compound ID | Structure | Docking Score (kcal/mol) | ΔG_bind (MM/PBSA, kcal/mol) | ΔE_vdw | ΔE_elec | ΔG_solv | Key Interactions |
| Lead | This compound | -9.8 | -45.2 ± 2.1 | -55.8 | -20.5 | +31.1 | Covalent (Ser64), H-bond (Gln120), π-π (Tyr150), Hydrophobic pocket |
| Parent | (3-Carbamoylphenyl)boronic acid | -7.5 | -38.6 ± 1.8 | -48.1 | -21.2 | +30.7 | Covalent (Ser64), H-bond (Gln120) |
| Isomer | (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid | -9.1 | -41.5 ± 2.5 | -51.3 | -19.8 | +29.6 | Covalent (Ser64), H-bond (Asn152), Hydrophobic pocket |
Expert Discussion & Causality
-
Lead vs. Parent: The addition of the (2-Methoxyphenyl) group on the Lead compound results in a significantly more favorable binding free energy (ΔG_bind = -45.2 kcal/mol) compared to the Parent (-38.6 kcal/mol). The energy decomposition reveals the primary driver: a substantial improvement in the van der Waals (ΔE_vdw) contribution (-55.8 vs. -48.1 kcal/mol). This indicates that the methoxyphenyl moiety fits snugly into a hydrophobic pocket near the active site, forming favorable non-polar interactions that are absent in the parent compound.
-
Lead vs. Isomer: The Lead (meta-substituted) still shows a stronger binding affinity than the para-substituted Isomer . While both can access the hydrophobic pocket, the meta substitution provides a superior geometric vector for the methoxyphenyl group to engage in an optimal π-π stacking interaction with a key Tyrosine residue (Tyr150). The Isomer , due to its linear geometry, positions this group differently, leading to less optimal van der Waals contacts and a weaker overall binding energy.
-
Role of Solvation: The positive ΔG_solv term indicates that desolvation of the polar ligand and binding site residues is energetically unfavorable. However, this penalty is overcome by the highly favorable electrostatic and van der Waals interactions formed upon binding.
Caption: Key molecular interactions for the lead compound in the AmpC site.
Conclusion: From In Silico Insights to Actionable Intelligence
This guide demonstrates a robust, multi-step computational workflow for assessing the binding affinity of this compound. The analysis reveals that the addition of the N-substituted methoxyphenyl group significantly enhances binding affinity compared to the parent scaffold, primarily through favorable van der Waals and π-π interactions within a hydrophobic pocket.
The computational data strongly suggests that the meta-substitution pattern is optimal for engaging key residues like Tyr150. These in silico findings provide a clear, data-driven hypothesis for medicinal chemists: further exploration of substituents at this position could yield even more potent inhibitors of AmpC β-lactamase. The described workflow serves as a reliable and efficient engine for driving the cycles of rational drug design.
References
-
Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. [Link]
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A Researcher's Guide to Cross-Validation of Analytical Methods for Boronic Acid Quantification
Executive Summary
Boronic acids are pivotal structural motifs in modern pharmaceuticals. Consequently, the accurate quantification of residual boronic acids as process-related impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies. This guide provides an in-depth comparison of the primary analytical techniques used for boronic acid quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, provides detailed, field-tested protocols, and emphasizes the principles of cross-validation to ensure data integrity across different analytical platforms. Through a data-driven comparison of key performance metrics—including Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision—this guide equips researchers, scientists, and drug development professionals with the knowledge to select and validate the optimal analytical method for their specific needs. Decision-making workflows and visual diagrams are provided to streamline this selection process, ensuring robust and reliable quantification of boronic acid impurities.
Introduction: The Critical Role of Boronic Acid Quantification in Drug Development
Boronic acids and their derivatives are indispensable reagents in synthetic organic chemistry, most notably in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of active pharmaceutical ingredients (APIs).[1] However, their reactivity also positions them as potential process-related impurities that must be controlled in the final drug substance. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, classify some boronic acid species as potential mutagens, necessitating their quantification at trace levels.[1]
The accurate and precise measurement of these impurities is therefore not merely an analytical exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical products. This mandates the use of well-validated analytical procedures, as outlined in the ICH Q2(R1) guideline.[2][3][4]
Fundamentals of Cross-Validation for Analytical Methods
In the lifecycle of drug development, it is common for analytical testing to be performed in different laboratories or for methods to be updated. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[5] This is crucial when comparing data across studies, transferring a method to a new site, or replacing an older method with a new one.[6][7]
The objective is to ensure that the reported data is comparable and reliable, regardless of the method or laboratory used.[8] Key performance characteristics that are compared during cross-validation include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for boronic acid quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, the availability of equipment, and the specific information needed (e.g., elemental vs. molecular).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acids, which often lack a strong UV chromophore, derivatization is frequently employed to enhance detection by a UV detector.
-
Advantages: HPLC-UV is a widely available, cost-effective, and robust technique.[9] It is a staple in most pharmaceutical quality control laboratories.[10]
-
Limitations: The primary limitation is the need for derivatization for many boronic acids to achieve adequate sensitivity. This adds a step to the sample preparation process and can introduce variability. Additionally, its sensitivity may not be sufficient for trace-level quantification of potentially mutagenic impurities.
-
Causality in Protocol: The choice of a reversed-phase C18 column is common for separating a wide range of boronic acids.[11] The mobile phase often includes a buffer, like ammonium acetate, to control pH and improve peak shape.
-
Derivatization: To a solution of the boronic acid sample, add a molar excess of a derivatizing agent with a strong UV chromophore (e.g., Alizarin Red S) in a suitable solvent. Allow the reaction to proceed to completion.
-
Sample Preparation: Dilute the derivatized sample to a concentration within the calibration range using the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the wavelength of maximum absorbance for the derivative.
-
-
System Suitability: Inject a standard solution multiple times to ensure system precision (RSD ≤ 2.0%).
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the unknown sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification.
-
Advantages: GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.[1]
-
Limitations: Boronic acids are generally not volatile and are prone to dehydration, requiring derivatization to form more volatile esters.[12][13] The high temperatures of the GC inlet can sometimes cause degradation of the analyte or the derivative.[14]
-
Causality in Protocol: Derivatization with an agent like phenylboronic acid is used to create a volatile derivative suitable for GC analysis. The use of a splitless injection mode can enhance sensitivity for trace analysis.
-
Derivatization: React the boronic acid sample with a suitable derivatizing agent (e.g., a diol like pinacol to form a boronate ester) in an appropriate solvent.
-
Sample Preparation: Dilute the derivatized sample in a volatile solvent like hexane.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure separation of the analyte from other components.
-
Ion Source Temperature: 230 °C.
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity.
-
-
System Suitability: Inject a derivatized standard to confirm retention time and response.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS is an elemental analysis technique. The sample is introduced into an argon plasma, which atomizes and ionizes the components. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS measures the total boron content.
-
Advantages: ICP-MS provides exceptional sensitivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[15][16] It is not dependent on the molecular form of the boron, making it a robust method for total boron quantification.
-
Limitations: ICP-MS only provides elemental information and cannot distinguish between different boronic acid species or the API if it also contains boron.[1] It is also a more expensive technique and can be prone to memory effects, where boron from a previous sample adsorbs to the instrument surfaces and elevates the background for subsequent analyses.[17][18]
-
Causality in Protocol: The use of a diluent containing mannitol and ammonia helps to stabilize boron in solution and minimize memory effects by forming a stable complex.[17]
-
Sample Preparation: Digest the sample using microwave-assisted acid digestion or dilute it in an appropriate solvent. The final solution should be clear and free of particulates.
-
ICP-MS Conditions:
-
Sample Introduction: Use a standard nebulizer and spray chamber.
-
Plasma Conditions: Optimize RF power and gas flows for stable plasma.
-
Isotopes Monitored: Monitor both boron isotopes (¹⁰B and ¹¹B) to check for interferences.[19]
-
Internal Standard: Use an internal standard (e.g., Beryllium) to correct for matrix effects and instrument drift.[17]
-
-
Rinse Solution: Employ a rinse solution containing mannitol and ammonia to wash the system between samples and prevent memory effects.[17]
-
System Suitability: Analyze a blank and a check standard periodically to ensure the system is free from contamination and performing correctly.
-
Quantification: Generate a calibration curve using certified boron standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. Quantitative NMR (qNMR) uses the principle that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical standard of the analyte.
-
Advantages: ¹¹B qNMR is a powerful tool that can provide both quantitative and structural information.[20][21] It is non-destructive and can be highly specific. The absence of matrix effects in many cases simplifies sample preparation.[20]
-
Limitations: The primary limitation of NMR is its lower sensitivity compared to mass spectrometry techniques.[22] It may not be suitable for quantifying impurities at very low ppm levels.
-
Causality in Protocol: The use of a known internal standard is crucial for accurate quantification in qNMR. The choice of a relaxation delay (D1) is critical to ensure complete relaxation of the nuclei for accurate integration.
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Nucleus: ¹¹B.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the analyte and internal standard.
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the spectrum using appropriate software. Apply baseline correction and phase correction.
-
Quantification: Integrate the signals for the analyte and the internal standard. Calculate the concentration of the analyte based on the known concentration of the internal standard and the integral values.
Head-to-Head Comparison: A Data-Driven Approach
The following table summarizes the typical performance characteristics of the discussed analytical methods for boronic acid quantification. These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | ICP-MS | ¹¹B qNMR |
| LOD | 0.1 - 1 µg/mL[11] | 2.5 - 30 ppm[1] | 0.1 - 1 µg/L[15] | 0.02% w/w[20][21] |
| LOQ | 1.0 µg/mL[11] | < 32 ppm[1] | < 1 µg/L[18] | 0.04% w/w[20][21] |
| Linearity (R²) | > 0.98[11] | > 0.99 | > 0.999 | > 0.99[20][21] |
| Accuracy (% Recovery) | 97 - 106%[11] | Typically 80 - 120% | 98 - 104%[17] | 94 - 106%[20][21] |
| Precision (% RSD) | < 2.0%[11] | < 15% | < 5% | 0.7 - 2.0%[20][21] |
| Specificity | Moderate to High | High | Low (Elemental) | Very High |
| Throughput | High[11] | Moderate | High | Low to Moderate |
| Cost | Low | Moderate | High | High |
Workflow and Decision-Making Diagrams
The selection of an appropriate analytical method is a critical step. The following diagrams illustrate a general workflow for cross-validation and a decision tree to guide the selection process.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: Selecting the Optimal Method for Your Application
The cross-validation of analytical methods for boronic acid quantification is essential for ensuring data integrity and regulatory compliance in pharmaceutical development. There is no single "best" method; the optimal choice is dictated by the specific requirements of the analysis.
-
ICP-MS is the unparalleled choice for ultra-sensitive quantification of total boron, especially when dealing with stringent limits for elemental impurities.
-
GC-MS and LC-MS/MS offer a powerful combination of high sensitivity and specificity, making them ideal for identifying and quantifying specific boronic acid impurities at trace levels.
-
¹¹B qNMR provides exceptional specificity and structural information, serving as an excellent primary or orthogonal method when sensitivity is not the limiting factor.
-
HPLC-UV remains a practical and cost-effective workhorse for routine analysis, particularly for boronic acids present at higher concentrations or when derivatization is straightforward.
Ultimately, a well-reasoned, risk-based approach to method selection, followed by rigorous validation and cross-validation as per ICH guidelines, will ensure the generation of reliable and defensible analytical data. This foundational data is critical for making informed decisions throughout the drug development lifecycle, from process optimization to final product release.
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Phenylboronic Acid Proteasome Inhibitors
This guide provides a comprehensive comparison of the preclinical evaluation of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a novel investigational compound, and its derivatives. Positioned within the class of boronic acid-based proteasome inhibitors, this analysis benchmarks its performance against established therapeutics, Bortezomib and Ixazomib, offering field-proven insights for researchers in oncology and drug development.
Introduction: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, maintaining cellular homeostasis by eliminating misfolded or damaged proteins.[1][2] Its central role in regulating proteins involved in cell cycle progression, apoptosis, and signal transduction makes it a prime target for therapeutic intervention, particularly in oncology.[3][4] Malignant cells, such as those in multiple myeloma, exhibit high rates of protein synthesis and are especially sensitive to the disruption of this pathway.
Boronic acid derivatives have emerged as a highly successful class of proteasome inhibitors.[5][6] The boron atom acts as a "warhead," forming a stable, reversible covalent bond with the catalytic threonine residue in the active site of the 20S proteasome core particle.[7][8] This guide focuses on a novel scaffold, represented by this compound (herein designated M-CPBA ), and evaluates its potential as a next-generation proteasome inhibitor.
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Step-by-Step Methodology:
-
Animal Model & Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or B-NDG mice). [9] * Culture human multiple myeloma RPMI-8226 cells under standard conditions.
-
Subcutaneously inject a suspension of 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, M-CPBA, Bortezomib.
-
-
Dosing and Monitoring:
-
Administer the compounds according to the planned schedule (e.g., M-CPBA orally, once daily; Bortezomib intravenously, twice weekly). [10] * Continue to measure tumor volume and monitor animal body weight (as an indicator of toxicity) 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the vehicle control group reach a predetermined size limit (e.g., 2000 mm³), or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Excise tumors at the end of the study for further pharmacodynamic or histological analysis.
-
Part 3: Structure-Activity Relationship (SAR) and Expert Insights
The comparative data allows for the development of a Structure-Activity Relationship (SAR), which provides a logical framework for rational drug design. [5][11]
Caption: Logical relationships in the Structure-Activity Relationship (SAR) of M-CPBA.
-
The Boronic Acid "Warhead": This moiety is essential for the mechanism of action. Its interaction with the proteasome's active site threonine is the source of inhibitory activity. [7]* The Phenylcarbamoyl Linker: This rigid linker correctly orients the warhead within the catalytic pocket and positions the "cap" group to make critical interactions that determine potency and selectivity. [11]* The 2-Methoxyphenyl "Cap": This region is ripe for modification to optimize performance. The methoxy group can form hydrogen bonds, while the phenyl ring engages in hydrophobic interactions. Modifying this group, such as by adding electron-withdrawing groups (e.g., fluorine in Derivative 1), can modulate electronic properties to enhance binding (potency) and alter metabolic stability and membrane permeability (pharmacokinetics). [12] Conclusion and Forward Look: The investigational compound this compound (M-CPBA) demonstrates a promising profile as a potent and selective proteasome inhibitor. Strategic chemical modification, as exemplified by its fluorinated derivative, can further enhance both its in vitro potency and its in vivo drug-like properties, achieving performance metrics comparable to the orally available standard-of-care, Ixazomib. This guide provides a clear, evidence-based framework for the continued preclinical development of this compound class. Future work should focus on comprehensive safety toxicology studies and the evaluation of efficacy in bortezomib-resistant models to fully delineate its therapeutic potential. [13]
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Asano, Y., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, X., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of Medicinal Chemistry. Available at: [Link]
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Kralj, M., et al. (2016). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PubMed Central. Available at: [Link]
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Schloss, M., et al. (2020). Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma. PubMed Central. Available at: [Link]
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Wang, X., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. Journal of Medicinal Chemistry. Available at: [Link]
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Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. PubMed Central. Available at: [Link]
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Kaarniranta, K., et al. (2009). Roles for the Ubiquitin-Proteasome Pathway in Protein Quality Control and Signaling in the Retina: Implications in the Pathogenesis of Age-Related Macular Degeneration. PubMed Central. Available at: [Link]
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Wang, X., et al. (2011). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. ResearchGate. Available at: [Link]
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Wang, X., et al. (2009). Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. ACS Publications. Available at: [Link]
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Das, M., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
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Kralj, M., et al. (2016). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. ORKG Ask. Available at: [Link]
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Szulc, A., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic Acid
As a Senior Application Scientist, my focus extends beyond the synthesis and application of complex molecules to encompass their entire lifecycle within the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, reproducible, and ethical science. This guide provides a comprehensive framework for the proper disposal of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, a specialized arylboronic acid derivative. Our approach is grounded in the principles of risk mitigation, chemical inactivation, and regulatory compliance, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its likely hazards from closely related structures like 2-methoxyphenylboronic acid and phenylboronic acid. This process of "hazard analogy" is a critical skill for researchers handling novel compounds.
The primary risks associated with this class of compounds include:
-
Oral Toxicity : Phenylboronic acid is classified as harmful if swallowed.[1][2][3]
-
Skin and Eye Irritation : Related boronic acids are known to cause serious eye irritation and skin irritation.[4][5]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4]
These hazards dictate the mandatory use of Personal Protective Equipment (PPE) at all stages of handling and disposal.
| Hazard Classification | Category | Precautionary Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [2] |
| Skin Irritation | Category 2 | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Serious Eye Irritation | Category 2 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
This risk profile forms the logical basis for the stringent containment and handling procedures outlined below. Every step is designed to mitigate these specific dangers.
The Disposal Workflow: A Decision-Based Approach
The proper disposal route depends on the form of the waste—whether it is unadulterated solid, a dilute aqueous solution, or contaminated labware. The following decision-making workflow provides a visual guide to this process.
Caption: Disposal decision workflow for boronic acid waste.
Step-by-Step Disposal Protocols
Adherence to a validated, step-by-step protocol is critical for ensuring safety and compliance. These procedures should be incorporated into your laboratory's Chemical Hygiene Plan (CHP) as required by OSHA.[6][7]
This protocol applies to the original reagent container, expired product, or materials heavily contaminated with the solid boronic acid (e.g., weighing paper, contaminated spatulas).
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[5] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][3]
-
Waste Characterization: The waste is defined by its primary component: this compound. It must be treated as hazardous chemical waste.
-
Containment:
-
If disposing of the original product, ensure the container's cap is tightly sealed.
-
For other solid wastes, use a chemically compatible, sealable container (e.g., a wide-mouth HDPE plastic jar).[8]
-
The container must be clearly labeled with a hazardous waste tag, identifying the contents as "Solid Waste: this compound" and listing the associated hazards (Irritant, Harmful if Swallowed).[9]
-
-
Storage: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[8] This area must be under the direct supervision of lab personnel and clearly marked.[10]
-
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11][12] Never dispose of solid chemical waste in the regular trash.[13]
This protocol is for solutions containing dissolved this compound, such as reaction work-up layers or chromatography fractions.
Causality: Boronic acids are weak Lewis acids. Disposing of acidic solutions directly into municipal sewer systems is often prohibited and can harm aquatic ecosystems.[14][15] Neutralization renders the waste less hazardous and compliant with wastewater regulations. We use sodium bicarbonate, a weak base, to ensure a gentle, controllable reaction that forms harmless borate salts and water, avoiding the strong exothermic reaction a caustic base like sodium hydroxide might cause.[15]
-
PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Collection: Collect all aqueous waste containing the boronic acid in a dedicated, properly labeled, and compatible container (e.g., a glass or HDPE carboy).
-
Neutralization Procedure: i. Work in a chemical fume hood or well-ventilated area. ii. Place the waste container in a secondary containment bin to catch any potential spills. iii. Slowly add a saturated solution or solid powder of sodium bicarbonate (NaHCO₃) to the stirring aqueous waste.[15] Be mindful of initial foaming from CO₂ evolution. iv. Monitor the pH of the solution using pH strips or a calibrated pH meter. v. Continue adding the base in small portions until the pH is stable in the neutral range (pH 6.5 - 8.0).[15]
-
Containment and Labeling: Once neutralized, securely cap the container. Update the hazardous waste label to read: "Neutralized Aqueous Waste: Borate salts derived from this compound."
-
Storage and Disposal: Transfer the container to the SAA for collection by a certified waste handler.[11][12]
Proper decontamination protects subsequent experiments from cross-contamination and ensures the safety of personnel who may handle the glassware.
-
PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Gross Decontamination: Scrape or wipe any visible solid residue from glassware or surfaces using a spatula or disposable wipe. Dispose of this material as solid waste according to Protocol 1.
-
Triple Rinse: i. Perform an initial rinse with a small amount of an appropriate solvent (one that readily dissolves the compound, such as methanol or acetone). Transfer this first rinsate to your aqueous hazardous waste container (Protocol 2) for neutralization. ii. Perform a second rinse in the same manner and add it to the hazardous waste container. iii. A third rinse can typically be disposed of down the drain with copious amounts of water, but consult your institutional guidelines.[16]
-
Final Cleaning: The triple-rinsed glassware can now be washed using standard laboratory procedures, such as with hot, soapy water, followed by tap water and deionized water rinses.[17][18]
By systematically applying these protocols, researchers can confidently manage the waste associated with this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific EH&S guidelines, as local regulations may vary.[19]
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Personal protective equipment for handling (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
A Researcher's Guide to Safely Handling (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Navigating the specific handling requirements of complex reagents is paramount to ensuring both personal safety and the integrity of your research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a compound class known for its utility in synthetic chemistry and drug development. As Senior Application Scientists, we aim to empower you with not just protocols, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.
Immediate Safety Protocols: Your First Line of Defense
Before beginning any work with this compound, ensure your workspace is prepared for safe handling. This includes having a readily accessible and tested safety shower and eyewash station.[7] All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]
Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][7] | Protects eyes from airborne dust particles and accidental splashes of solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][7] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a potential for dust generation.[1][7] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[4][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the successful and safe use of this compound.
1. Preparation and Weighing:
-
Before handling the solid, ensure your chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, do so in the fume hood on a draft shield or in a weighing boat to prevent dispersal of dust.
-
Minimize the generation of dust during transfer.[1]
2. Dissolution and Reaction Setup:
-
Add the solid to the solvent slowly and carefully within the fume hood.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Keep the reaction vessel closed to prevent the release of vapors.
3. Work-up and Purification:
-
All extraction and purification steps should be performed in the fume hood.
-
Be mindful of potential splashes when transferring liquids.
-
Handle all glassware that has been in contact with the compound with appropriate gloves.
4. Post-Handling Procedures:
-
Thoroughly wash your hands with soap and water after handling is complete, even if gloves were worn.[3][9]
-
Decontaminate the work area, including the balance and fume hood surfaces, with an appropriate cleaning agent.
Visualizing Your PPE Decision-Making Process
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Emergency Response and First Aid
In the event of an accidental exposure, prompt and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container.[10] Do not dispose of boronic acid solutions down the drain.[10]
-
Neutralization: While small amounts of simple acids can sometimes be neutralized before disposal, this is not recommended for complex organic molecules like this compound without specific institutional guidance.[10][11] Mixing with other chemicals for disposal is strictly prohibited unless directed by a qualified professional, as it can lead to dangerous reactions.[11]
-
Consult Local Regulations: Always adhere to your institution's and local hazardous waste disposal regulations. When in doubt, consult your Environmental Health and Safety (EHS) department.
By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a safer and more productive laboratory environment.
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
